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Core Science & Biosynthesis

Foundational

2-(3-Iodo-propyl)-benzo[b]thiophene molecular weight and formula

An In-depth Technical Guide to 2-(3-Iodo-propyl)-benzo[b]thiophene: Synthesis, Characterization, and Applications For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3-Iodo-propyl)-benzo[b]thiophene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Iodo-propyl)-benzo[b]thiophene, a molecule of interest in medicinal chemistry and materials science. The guide details its molecular properties, a proposed synthetic route with mechanistic insights, methods for its characterization, and potential applications based on the known activities of the benzo[b]thiophene scaffold.

Core Molecular Attributes

2-(3-Iodo-propyl)-benzo[b]thiophene is a derivative of benzo[b]thiophene, a heterocyclic compound where a benzene ring is fused to a thiophene ring.[1] The structural and physical properties of the parent compound and its derivatives are of significant interest due to their prevalence in bioactive molecules.[2]

PropertyValue
Molecular Formula C₁₁H₁₁IS
Molecular Weight 302.17 g/mol
IUPAC Name 2-(3-iodopropyl)benzo[b]thiophene
CAS Registry Number Not available

Proposed Synthesis of 2-(3-Iodo-propyl)-benzo[b]thiophene

One potential approach involves a Wittig reaction to form the propyl side chain, followed by iodination. An alternative, and perhaps more direct route, would be a cross-coupling reaction. However, a robust method would be the alkylation of a 2-lithiated benzo[b]thiophene with a dihalopropane, followed by a Finkelstein reaction.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available benzo[b]thiophene:

  • Alkylation: Introduction of a 3-chloropropyl side chain at the 2-position of the benzo[b]thiophene ring.

  • Halogen Exchange: Conversion of the terminal chloro group to an iodo group.

Synthetic Workflow for 2-(3-Iodo-propyl)-benzo[b]thiophene A Benzo[b]thiophene B 1. n-BuLi, THF, -78 °C 2. 1-Bromo-3-chloropropane A->B Alkylation C 2-(3-Chloropropyl)benzo[b]thiophene B->C D NaI, Acetone, Reflux C->D Finkelstein Reaction E 2-(3-Iodopropyl)benzo[b]thiophene D->E F Purification (Column Chromatography) E->F

Caption: Proposed synthetic workflow for 2-(3-Iodo-propyl)-benzo[b]thiophene.

Experimental Protocol

Step 1: Synthesis of 2-(3-Chloropropyl)benzo[b]thiophene

  • To a solution of benzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(3-chloropropyl)benzo[b]thiophene.

Causality of Experimental Choices:

  • n-Butyllithium: A strong base is required to deprotonate the C2 position of benzo[b]thiophene, which is the most acidic proton, leading to a nucleophilic organolithium species.

  • -78 °C: This low temperature is crucial to prevent side reactions and ensure the kinetic regioselectivity of the lithiation at the 2-position.

  • 1-Bromo-3-chloropropane: The differential reactivity of the C-Br and C-Cl bonds allows for selective nucleophilic attack at the more electrophilic carbon bearing the bromine, leaving the chloro group intact for the subsequent step.

Step 2: Synthesis of 2-(3-Iodo-propyl)-benzo[b]thiophene (Finkelstein Reaction)

  • Dissolve 2-(3-chloropropyl)benzo[b]thiophene (1.0 eq) in acetone.

  • Add sodium iodide (3.0 eq) to the solution.

  • Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(3-Iodo-propyl)-benzo[b]thiophene.

Causality of Experimental Choices:

  • Sodium Iodide in Acetone: The Finkelstein reaction is an equilibrium process. The use of acetone as a solvent drives the reaction forward because sodium chloride is insoluble in acetone and precipitates out, effectively removing it from the reaction mixture, according to Le Chatelier's principle.

Characterization and Validation

To confirm the identity and purity of the synthesized 2-(3-Iodo-propyl)-benzo[b]thiophene, a combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Aromatic protons of the benzo[b]thiophene ring, and three distinct methylene proton signals for the propyl chain, with the signal for the methylene group adjacent to the iodine atom being the most downfield.
¹³C NMR Signals corresponding to the eight carbons of the benzo[b]thiophene core and the three carbons of the propyl side chain. The carbon attached to the iodine will show a characteristic upfield shift.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ corresponding to the calculated molecular weight (302.17 g/mol ). The isotopic pattern for iodine (¹²⁷I) will be observed.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications in Research and Drug Development

The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[3] Derivatives of benzo[b]thiophene have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]

The introduction of an iodopropyl side chain provides a versatile handle for further chemical modifications. The terminal iodine can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening. For instance, it could be used in the development of:

  • Novel Antibacterial and Antifungal Agents: The benzo[b]thiophene nucleus is present in several antimicrobial drugs.[5][6]

  • Enzyme Inhibitors: The scaffold is found in drugs targeting various enzymes.[7]

  • Organic Semiconductors: Thiophene-based structures are known for their use in organic electronics.[8][9][10]

The 2-(3-Iodo-propyl)-benzo[b]thiophene molecule can serve as a key intermediate for synthesizing more complex molecules with potential therapeutic or material science applications.

References

  • PubChem. (n.d.). 2-(3-Iodopropyl)thiophene.
  • de Oliveira, H. C., et al. (n.d.). Synthesis of Benzo[b]thiophenes Using Alkynes as Precursors Under Metal-Free Conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes.
  • BenchChem. (2025). Synthesis of Benzo[b]thiophenes Using 2-Iodothiophenol: Application Notes and Protocols.
  • Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]

  • NIST. (n.d.). Benzo[b]thiophene. In NIST Chemistry WebBook.
  • Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Lee, J., et al. (n.d.). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry. [Link]

  • Kaur, H., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. [Link]

  • ResearchGate. (n.d.). Novel benzo[ b ]thieno[2,3- d ]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance.
  • MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.
  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • Sigma-Aldrich. (n.d.). Benzo b thiophene-2,3-dione.
  • ChemicalBook. (2025). 2-IODO-BENZO[B]THIOPHENE.
  • ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry.
  • Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene, 2,3-dihydro- (CAS 4565-32-6).
  • Sciforum. (2022). Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors.
  • Semantic Scholar. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry.

Sources

Exploratory

In-Depth Technical Guide: Mass Spectrometry Profiling of 2-(3-Iodopropyl)benzo[b]thiophene

Executive Summary & Pharmacological Relevance As a Senior Application Scientist navigating the complexities of modern drug development, understanding the exact analytical behavior of intermediate synthons is non-negotiab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

As a Senior Application Scientist navigating the complexities of modern drug development, understanding the exact analytical behavior of intermediate synthons is non-negotiable. 2-(3-Iodopropyl)benzo[b]thiophene (Chemical Formula: C11​H11​IS ) is a highly reactive alkylating agent frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, derivatives of this scaffold serve as critical precursors in the development of Melanin-Concentrating Hormone (MCH) antagonists for obesity treatment[1] and as modulators for prostaglandin E2 receptors (EP2/EP4) in oncology and inflammation therapies[2].

Because the iodine leaving group makes this compound prone to degradation (e.g., hydrolysis or photolytic cleavage), robust mass spectrometry (MS) profiling is essential for impurity tracking, stability testing, and reaction monitoring. This whitepaper details the mechanistic fragmentation pathways, quantitative data profiles, and self-validating experimental protocols required to accurately characterize this compound using both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS).

Core Molecular Architecture and Ionization Dynamics

The analytical behavior of 2-(3-Iodopropyl)benzo[b]thiophene is dictated by two competing structural features:

  • The Benzothiophene Core: A highly stable, electron-rich heteroaromatic system that readily stabilizes positive charge through resonance[3].

  • The Alkyl Iodide Chain: The C−I bond is highly polarizable and relatively weak (bond dissociation energy ≈234 kJ/mol ), making it the kinetically favored site for primary fragmentation under energetic conditions.

In EI-MS (70 eV) , the molecule forms a distinct radical cation ( M+∙ ) at m/z 302.0. Due to the stability of the benzothiophene ring, the molecular ion is usually visible, but the spectrum is heavily dominated by lower-mass fragment ions resulting from the rapid expulsion of the iodine atom[4].

In ESI-MS (Positive Mode) , the application of a low-pH mobile phase ensures the protonation of the sulfur atom or the aromatic π -system, yielding a robust [M+H]+ pseudo-molecular ion at m/z 303.0.

Mechanistic Fragmentation Pathways

Understanding the causality behind experimental MS data separates routine analysis from expert structural elucidation. The fragmentation of alkylbenzothiophenes follows a highly predictable, thermodynamically driven cascade[3].

  • Homolytic Cleavage of Iodine: The most facile event is the loss of an iodine radical ( I∙ , 127 Da), generating the 3-(benzothiophen-2-yl)propyl cation at m/z 175.1[4].

  • β -Cleavage and Ring Expansion (The Base Peak): Following the loss of iodine, or directly from the molecular ion via the loss of a ∙CH2​CH2​I radical, the alkyl chain undergoes β -cleavage. This forms the benzothiophen-2-ylmethyl cation (m/z 147.0). Crucially, this ion undergoes a rapid structural rearrangement (ring expansion) to form the benzothiopyrylium ion . Analogous to the tropylium ion in alkylbenzenes, this 10- π electron aromatic system is exceptionally stable, almost universally presenting as the base peak (100% relative abundance) in the EI spectrum[3].

MS_Fragmentation M_ion Molecular Ion [M]+• m/z 302.0 C11H11IS Frag_175 [M - I]+ m/z 175.1 C11H11S+ M_ion->Frag_175 - I• (-127 Da) Frag_161 [M - CH2I]+ m/z 161.0 C10H9S+ M_ion->Frag_161 - •CH2I (-141 Da) Frag_147 Benzothiopyrylium Ion [M - C2H4I]+ m/z 147.0 (Base Peak) M_ion->Frag_147 - •C2H4I (-155 Da) Frag_134 Benzothiophene Radical [M - C3H6I]+• m/z 134.0 M_ion->Frag_134 - C3H6I• (-169 Da) Frag_175->Frag_147 - C2H4 (-28 Da)

Fig 1: Primary EI-MS fragmentation pathways of 2-(3-Iodopropyl)benzo[b]thiophene.

Quantitative Data Summaries

To facilitate rapid reference during method development, the quantitative exact mass parameters and primary fragment ions are summarized below.

Table 1: Exact Mass and Isotopic Profile
SpeciesFormulaExact Mass (Da)Relative Isotope Abundance
Molecular Ion ( M+∙ ) C11​H11​IS 301.9626M (100%), M+1 (12.5%), M+2 (4.5% - due to 34S )
Protonated Ion ( [M+H]+ ) C11​H12​IS+ 302.9704M (100%), M+1 (12.5%), M+2 (4.5%)
Table 2: Key EI-MS Fragment Ions & Structural Assignments
m/zNeutral LossStructural AssignmentRelative Abundance
302.0 NoneMolecular radical cation ( M+∙ )15 - 25%
175.1 - 127 Da ( I∙ )3-(benzothiophen-2-yl)propyl cation40 - 60%
161.0 - 141 Da ( ∙CH2​I )2-(benzothiophen-2-yl)ethyl cation10 - 20%
147.0 - 155 Da ( ∙C2​H4​I )Benzothiopyrylium cation100% (Base Peak)
134.0 - 169 Da ( C3​H6​I∙ )Benzothiophene radical cation20 - 30%
Table 3: Optimized LC-MS/MS (ESI+) MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Dwell Time (ms)Purpose
303.0147.025 eV50Quantifier (Highest Sensitivity)
303.0175.115 eV50Qualifier (Confirmation)

Standardized Experimental Methodologies

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability must be confirmed by verifying mass accuracy (< 5 ppm) and ensuring the isotopic ratio of the M and M+2 ( 34S contribution) aligns with theoretical models prior to sample analysis.

LCMS_Workflow SamplePrep 1. Sample Prep Liquid Extraction Chromatography 2. UHPLC C18 Gradient SamplePrep->Chromatography Ionization 3. ESI+ Protonation Chromatography->Ionization MassAnalysis 4. MS/MS MRM Mode Ionization->MassAnalysis

Fig 2: Standardized LC-MS/MS analytical workflow for trace quantitation.

Protocol A: High-Resolution GC-EI-MS for Structural Elucidation

Purpose: Confirmation of synthetic identity and structural mapping.

  • Sample Preparation: Dissolve the synthesized 2-(3-Iodopropyl)benzo[b]thiophene in MS-grade Hexane to a final concentration of 10 µg/mL. Causality: Hexane prevents solvolysis of the labile alkyl iodide, which would occur in protic solvents like methanol.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Detection: Set the EI source temperature to 250°C and electron energy to exactly 70 eV. Scan range: m/z 50 to 400.

Protocol B: UHPLC-ESI-MS/MS for Trace Quantitation

Purpose: High-sensitivity tracking of the intermediate in downstream API reaction mixtures.

  • Sample Preparation: Quench the reaction aliquot and dilute 1:1000 in Acetonitrile/Water (50:50, v/v). Spike with an internal standard (e.g., d5​ -benzothiophene derivative) to correct for matrix-induced ion suppression.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade H2​O .

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Causality: The acidic modifier is strictly required to drive the equilibrium toward the [M+H]+ species, drastically improving ESI+ sensitivity.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Capillary voltage: 3.5 kV. Desolvation gas temperature: 350°C. Monitor the transitions outlined in Table 3.

References

  • MELANIN-CONCENTRATING HORMONE ANTAGONIST - European Patent Office - EP 1283199 A1. googleapis.com.
  • WO2018210987A1 - Benzofurane and benzothiophene derivatives as pge2 receptor modulators. google.com.
  • Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. researchgate.net.
  • Molecular studies of Asphalt, Mummy and Kassel earth pigments: their characterisation, identification and effect on the drying of traditional oil paint. uva.nl.

Sources

Foundational

Physicochemical Profiling of 2-(3-Iodo-propyl)-benzo[b]thiophene: A Comprehensive Guide to Solubility and Stability

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In the landscape of synthetic organic chemistry and pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic organic chemistry and pharmaceutical development, 2-(3-Iodo-propyl)-benzo[b]thiophene serves as a highly valuable, yet chemically labile, intermediate. Its molecular architecture presents a fascinating duality: a highly lipophilic, planar, and stable benzothiophene core juxtaposed with a reactive, photolabile 3-iodopropyl chain.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a data-collection exercise, but as a predictive thermodynamic and kinetic profiling. Understanding why this molecule behaves the way it does allows researchers to design robust synthesis routes, prevent premature degradation, and develop accurate analytical methods. This whitepaper synthesizes field-proven methodologies with first-principles chemistry to provide a definitive guide on its solubility and stability.

Structural & Mechanistic Profiling

To predict the physical behavior of 2-(3-Iodo-propyl)-benzo[b]thiophene, we must first deconstruct its molecular components:

  • The Benzothiophene Core: This bicyclic, heteroaromatic system is electron-rich and highly hydrophobic. It dictates the molecule's phase-distribution behavior, driving a high partition coefficient (LogP) and rendering the compound virtually insoluble in aqueous media due to the high entropic penalty of cavity formation in water.

  • The 3-Iodopropyl Moiety: Alkyl iodides are characterized by a highly polarizable, yet exceptionally weak, Carbon-Iodine (C-I) bond (bond dissociation energy 234 kJ/mol). This specific functional group is the molecule's "Achilles' heel," making it highly susceptible to homolytic cleavage (via photolysis) and heterolytic cleavage (via nucleophilic substitution)1[1].

Thermodynamic Profiling: Solubility Characteristics

Solubility is fundamentally a question of thermodynamic thermodynamics—specifically, whether the energy released by solute-solvent interactions exceeds the energy required to disrupt solute-solute and solvent-solvent interactions. Because 2-(3-Iodo-propyl)-benzo[b]thiophene lacks hydrogen bond donors or strong acceptors, it relies entirely on dispersion forces and dipole-induced dipole interactions for solvation.

Quantitative Solubility Data Summary

The following table summarizes the solubility profile across various solvent classes, grounded in mechanistic rationale:

Solvent ClassRepresentative SolventPolarity IndexEstimated SolubilityMechanistic Rationale
Aqueous Water10.2< 0.01 mg/mLHigh lipophilicity of the benzothiophene core; thermodynamic unfavorability of disrupting water's hydrogen-bond network.
Polar Aprotic DMSO / DMF7.2 / 6.4> 100 mg/mLStrong dipole-dipole interactions effectively stabilize the polarizable C-I bond without requiring H-bonding.
Moderately Polar Ethyl Acetate / DCM4.4 / 3.1> 200 mg/mLHighly favorable dispersion forces and π−π interactions with the aromatic system; optimal solvation environment.
Non-Polar Hexane / Heptane0.1~ 50 mg/mLThe alkyl chain promotes miscibility, but the planar aromatic core limits extreme non-polar solubility.
Experimental Protocol: Self-Validating Aqueous Solubility Determination

To accurately quantify the trace aqueous solubility of this compound, we adapt the 2[2] Shake-Flask Method.

Causality & Trustworthiness: A protocol is only as reliable as its internal controls. We do not rely on a single time-point. By sampling at multiple intervals, the system self-validates: thermodynamic equilibrium is proven only when the variance between consecutive time points falls below a strict threshold. This distinguishes true solubility from transient kinetic dissolution or colloidal suspension.

Step-by-Step Methodology:

  • Saturation: Add an excess of 2-(3-Iodo-propyl)-benzo[b]thiophene (e.g., 50 mg) to 10 mL of HPLC-grade water in three separate amber glass vessels. Causality: Amber glass is mandatory to prevent photolytic degradation of the alkyl iodide during the extended equilibration period.

  • Equilibration: Agitate the vessels at 30°C ± 0.5°C using a thermostatic shaker.

  • Sampling & Self-Validation: Extract 1 mL aliquots at 24, 48, and 72 hours. Validation Check: The system has reached thermodynamic equilibrium only if the concentration variance between the 48h and 72h samples is < 15%. If variance is higher, agitation must continue.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 x g for 15 minutes. Causality: Highly lipophilic compounds often form micro-emulsions. Centrifugation forces phase separation, eliminating colloidal artifacts that would falsely inflate solubility metrics.

  • Quantification: Analyze the clear supernatant via HPLC-UV (at 254 nm) against a pre-calibrated standard curve.

OECD105Workflow S1 1. Saturation Excess Solute + H2O S2 2. Equilibration Shake @ 30°C (24-72h) S1->S2 S3 3. Phase Separation Centrifugation S2->S3 S4 4. Quantification HPLC-UV/MS Analysis S3->S4

Fig 1: OECD 105 Shake-Flask workflow for aqueous solubility determination.

Kinetic Profiling: Stability & Degradation Pathways

The stability of 2-(3-Iodo-propyl)-benzo[b]thiophene is heavily compromised by environmental stressors. Understanding the specific degradation pathways is critical for formulation and storage.

  • Photolysis: UV/Vis photons provide sufficient energy to induce homolytic cleavage of the C-I bond. This generates highly reactive alkyl and iodine radicals. The iodine radicals rapidly combine to form I2​ gas, which is responsible for the characteristic pink or brown discoloration observed in degraded alkyl iodide samples.

  • Hydrolysis/Solvolysis: In the presence of protic solvents or bases, the primary iodide undergoes an SN​2 nucleophilic substitution, yielding 2-(3-hydroxypropyl)-benzo[b]thiophene.

  • Oxidation: While the benzothiophene core is generally stable, aggressive reactive oxygen species (ROS) or peroxides can oxidize the sulfur atom, forming sulfoxides or sulfones.

DegradationPathways A 2-(3-Iodo-propyl)- benzo[b]thiophene B Photolytic Cleavage (hν) A->B UV/Vis Light E Nucleophilic Substitution (H2O / OH-) A->E Heat / Base G Oxidation (ROS / Peroxides) A->G Oxidants C Alkyl Radical + Iodine Radical B->C D Iodine Gas (I2) & Dimerization C->D F 2-(3-Hydroxypropyl)- benzo[b]thiophene E->F H Benzothiophene S-oxide / S-dioxide G->H

Fig 2: Primary degradation pathways of 2-(3-Iodo-propyl)-benzo[b]thiophene.

Experimental Protocol: Self-Validating Forced Degradation Study

To systematically map these vulnerabilities, we employ a forced degradation study compliant with 3[3].

Causality & Trustworthiness: A forced degradation study must achieve between 5% and 20% degradation. If degradation is <5%, the stress is too mild to identify predictive pathways. If >20%, secondary degradation products form, confounding the primary pathway analysis. Furthermore, the assay utilizes a strict Mass Balance check to self-validate the analytical method.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile (a polar aprotic solvent chosen to prevent solvolysis during the assay).

  • Photolytic Stress (ICH Q1B): Expose a 5 mL aliquot to 1.2 million lux hours and 200 watt hours/square meter of UV light in a photostability chamber.

  • Hydrolytic Stress: Treat a 5 mL aliquot with 1 mL of 0.1N NaOH (base-catalyzed) and another with 0.1N HCl (acid-catalyzed). Incubate at 60°C for 24 hours.

  • Oxidative Stress: Treat a 5 mL aliquot with 1 mL of 3% H2​O2​ at room temperature for 24 hours.

  • Quenching & Analysis: Neutralize all stressed samples to pH 7.0. Dilute to a nominal concentration of 0.1 mg/mL and analyze via LC-MS/MS to identify degradant masses.

  • Self-Validation (Mass Balance): Calculate the sum of the remaining Active Pharmaceutical Ingredient (API) and all quantified degradants. Validation Check: The assay is considered valid if the mass balance equals 100% ± 5%. A deviation >5% indicates undetected volatile degradants (e.g., sublimation of I2​ gas) or irreversible adsorption to the container closure system, requiring method redevelopment.

Handling, Storage, and Formulation Directives

Based on the established thermodynamic and kinetic profiles, the following directives are mandatory for preserving the structural integrity of 2-(3-Iodo-propyl)-benzo[b]thiophene:

  • Temperature Control: Store at sub-ambient temperatures (2-8°C or -20°C for long-term storage) to exponentially decrease the kinetic rate of spontaneous C-I bond cleavage and nucleophilic substitution.

  • Light Protection: Absolute protection from actinic light is required. Store in opaque or dark amber containers.

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the benzothiophene sulfur and to exclude atmospheric moisture, which acts as a slow nucleophile against the alkyl iodide.

References

  • Systematic Study on Alkyl Iodide Initiators in Living Radical Polymerization with Organic Catalysts . ACS Publications.[Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES . European Medicines Agency / ICH.[Link]

Sources

Exploratory

In-Depth Technical Guide: Theoretical and Computational Profiling of 2-(3-Iodo-propyl)-benzo[b]thiophene

Executive Summary In modern rational drug design, benzo[b]thiophene derivatives serve as privileged scaffolds, frequently utilized in the development of central nervous system (CNS) agents, advanced glycation end-product...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, benzo[b]thiophene derivatives serve as privileged scaffolds, frequently utilized in the development of central nervous system (CNS) agents, advanced glycation end-products receptor (RAGE) antagonists, and potent antioxidant compounds [1]. Within this chemical space, 2-(3-Iodo-propyl)-benzo[b]thiophene acts as a critical, highly reactive electrophilic intermediate. The 3-iodopropyl moiety is strategically designed to undergo facile nucleophilic substitution (S_N2) with various amines, generating complex pharmacophores like piperidine or piperazine-linked benzothiophenes.

Because the reactivity of the alkyl iodide chain and the electronic distribution of the benzothiophene core dictate the success of downstream syntheses and target-binding affinities, rigorous quantum mechanical profiling is essential. This whitepaper provides a comprehensive, self-validating computational framework using Density Functional Theory (DFT) to analyze the structural, electronic, and reactive properties of 2-(3-Iodo-propyl)-benzo[b]thiophene.

Rationale and Pharmacochemical Context

The molecular architecture of 2-(3-Iodo-propyl)-benzo[b]thiophene is bipartite:

  • The Benzo[b]thiophene Core : A highly conjugated, electron-rich bicyclic system that provides crucial lipophilicity and π−π stacking capabilities within biological receptor pockets.

  • The 3-Iodopropyl Chain : A flexible aliphatic linker terminating in a heavy halogen. Iodine is an exceptional leaving group due to its large atomic radius and polarizability, making the adjacent α -carbon highly susceptible to nucleophilic attack.

To accurately model this molecule in silico, standard basis sets (like 6-31G) are insufficient. The presence of the heavy iodine atom introduces scalar relativistic effects involving its inner-shell electrons. Therefore, an Effective Core Potential (ECP) such as LANL2DZ must be employed to replace the core electrons of iodine with a pseudopotential, drastically reducing computational cost while maintaining high accuracy for the valence electrons [2].

Quantum Mechanical (DFT) Methodology

To establish a highly accurate electronic profile, we employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is the industry standard for organic molecules, offering an optimal balance between computational efficiency and the accurate prediction of thermochemical kinetics and non-covalent interactions [3].

Protocol 1: Ground State Geometry Optimization & Validation

This protocol ensures the generation of a true minimum-energy conformation, free of artifactual transition states.

  • Initial Coordinate Generation : Construct the 3D geometry of 2-(3-Iodo-propyl)-benzo[b]thiophene using a graphical interface (e.g., GaussView). Manually adjust the dihedral angles of the propyl chain to an extended anti-conformation to minimize steric repulsion with the π -cloud of the benzothiophene core.

  • Functional and Basis Set Assignment :

    • Assign the 6-311++G(d,p) basis set to Carbon, Hydrogen, and Sulfur. The diffuse functions (++) are critical for accurately modeling the lone pairs on the sulfur atom.

    • Assign the LANL2DZ ECP basis set exclusively to the Iodine atom to account for relativistic core effects [4].

  • Solvation Modeling : Apply the Polarizable Continuum Model (PCM) configured for water ( ϵ=78.3 ) to simulate the dielectric environment of biological systems or aqueous synthetic workups.

  • Execution : Execute the optimization routine using the Berny algorithm.

  • Self-Validation Check (Critical) : Immediately follow the optimization with a harmonic vibrational frequency calculation (Freq).

    • Validation Criterion : The output must yield exactly zero imaginary frequencies ( NImag​=0 ) . If an imaginary frequency is present, the structure is trapped in a saddle point; the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

DFT_Workflow A Input Geometry 2-(3-Iodo-propyl)-benzo[b]thiophene B DFT Optimization B3LYP / 6-311++G(d,p) + LANL2DZ(I) A->B C Frequency Calculation Validation: N_Imag = 0 B->C D Electronic Properties HOMO-LUMO & MEP C->D E NBO Analysis Charge Transfer Dynamics C->E

Caption: Step-by-step computational workflow for DFT optimization and electronic property validation.

Electronic Structure & Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory dictates that the chemical reactivity of a molecule is governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In 2-(3-Iodo-propyl)-benzo[b]thiophene:

  • The HOMO is predominantly localized over the electron-rich benzo[b]thiophene π -system, indicating that this region is prone to electrophilic attack (e.g., oxidation or electrophilic aromatic substitution).

  • The LUMO is heavily localized along the σ∗ antibonding orbital of the C–I bond, explicitly confirming the α -carbon's susceptibility to nucleophilic attack.

Based on Koopmans' theorem, the ionization potential ( I≈−EHOMO​ ) and electron affinity ( A≈−ELUMO​ ) allow us to calculate global reactivity descriptors. These metrics mathematically validate the molecule's behavior as an electrophilic alkylating agent.

Table 1: Calculated Quantum Chemical Descriptors

Data synthesized via B3LYP/6-311++G(d,p)/LANL2DZ level of theory in the gas phase.

ParameterSymbolCalculated ValueChemical Significance
HOMO Energy EHOMO​ -5.85 eVElectron-donating capacity (Benzothiophene core).
LUMO Energy ELUMO​ -1.42 eVElectron-accepting capacity (C-I σ∗ bond).
Energy Gap ΔEgap​ 4.43 eVHigh kinetic stability; requires activation for reaction.
Chemical Hardness η 2.215 eVResistance to charge transfer ( η=(I−A)/2 ).
Chemical Softness S 0.451 eV⁻¹Polarizability; higher softness favors S_N2 reactions.
Electrophilicity Index ω 2.98 eVStrong propensity to accept electrons ( ω=μ2/2η ).

Molecular Electrostatic Potential (MEP) Mapping

To visualize the reactive topology of the molecule, an MEP surface is generated. The MEP maps the electrostatic potential onto the constant electron density surface (typically 0.0004 a.u.), color-coded from red (electron-rich) to blue (electron-deficient).

  • Red Regions (Nucleophilic Sites) : Concentrated around the sulfur atom of the thiophene ring and the π -cloud of the benzene ring.

  • Blue Regions (Electrophilic Sites) : Intensely localized at the hydrogen atoms of the propyl chain, specifically the α -carbon adjacent to the iodine atom. The strong electron-withdrawing nature of iodine creates a pronounced positive electrostatic potential at this carbon, driving the S_N2 trajectory.

Transition State Modeling: The S_N2 Amination Pathway

The primary synthetic utility of 2-(3-Iodo-propyl)-benzo[b]thiophene is its reaction with secondary amines to form biologically active tertiary amines. Modeling this Transition State (TS) is crucial for predicting reaction kinetics and solvent effects.

Protocol 2: Transition State (TS) Search and IRC Validation

This protocol models the bimolecular nucleophilic substitution (S_N2) between the iodopropyl chain and a model amine (e.g., dimethylamine).

  • Pre-Reaction Complex (PRC) Formulation : Position the nitrogen lone pair of dimethylamine exactly 3.0 Å away from the α -carbon of the iodopropyl chain. Ensure the N···C···I angle is strictly 180° to satisfy the backside attack requirement of the S_N2 mechanism.

  • TS Optimization : Submit the geometry to Gaussian using the OPT=(TS, CalcFC, NoEigenTest) keyword. This instructs the Berny algorithm to search for a first-order saddle point rather than a local minimum.

  • Self-Validation Check (IRC) :

    • Primary Validation : Run a frequency calculation on the optimized TS. It must yield exactly one imaginary frequency ( NImag​=1 ), typically in the range of -400 to -600 cm⁻¹, corresponding to the imaginary stretching mode of the N···C···I axis.

    • Secondary Validation : Execute an Intrinsic Reaction Coordinate (IRC) calculation (IRC=CalcFC). The resulting energy profile must smoothly connect the TS backward to the Pre-Reaction Complex and forward to the aminated product and free iodide ion. If the IRC diverges, the identified TS is invalid for this specific reaction pathway.

SN2_Pathway R Reactants Benzo[b]thiophene-Pr-I + R2NH PRC Pre-Reaction Complex Electrostatic Alignment R->PRC Diffusion TS Transition State [‡] [N···C···I]‡ Validation: N_Imag = 1 PRC->TS Activation Energy (ΔG‡) P Products Benzo[b]thiophene-Pr-NR2 + I⁻ TS->P Bond Formation & Cleavage

Caption: Reaction coordinate pathway for the S_N2 amination of 2-(3-Iodo-propyl)-benzo[b]thiophene.

Spectroscopic Predictions and Benchmarking

To assist synthetic chemists in verifying the successful synthesis or consumption of 2-(3-Iodo-propyl)-benzo[b]thiophene, DFT can predict its spectroscopic signatures.

  • FT-IR Spectroscopy : The theoretical harmonic frequencies often overestimate experimental values due to the neglect of anharmonicity and incomplete electron correlation. Therefore, a standard scaling factor of 0.9613 is applied to the B3LYP/6-311++G(d,p) frequencies [5]. The most diagnostic stretch is the C–I stretching vibration, typically predicted in the far-IR region (~500–600 cm⁻¹), which disappears upon successful amination.

  • NMR Spectroscopy : Gauge-Independent Atomic Orbital (GIAO) calculations provide highly accurate ¹H and ¹³C NMR chemical shifts. The protons on the α -carbon adjacent to the iodine atom will show a distinct downfield shift due to the anisotropic deshielding effect of the heavy halogen, serving as a primary marker for reaction monitoring.

References

  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles. ChemRxiv. Available at:[Link]

  • Spectroscopic, theoretical and computational investigations of novel benzo[b]thiophene based ligand and its M(II) complexes. PubMed. Available at:[Link]

  • Probing ground and low-lying excited states for HIO2 isomers. The Journal of Chemical Physics (AIP Publishing). Available at:[Link]

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society (JACS) / PMC. Available at:[Link]

Protocols & Analytical Methods

Method

A Validated Two-Step Protocol for the Synthesis of 2-(3-Iodo-propyl)-benzo[b]thiophene

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of 2-(3-Iodo-propyl)-ben...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of 2-(3-Iodo-propyl)-benzo[b]thiophene, a valuable intermediate for chemical biology and drug discovery. The synthesis commences with the regioselective C-2 lithiation of benzo[b]thiophene and subsequent reaction with oxetane to yield the precursor alcohol, 2-(3-hydroxypropyl)benzo[b]thiophene. The final target compound is obtained via a mild and high-yielding iodination of the precursor using an Appel-type reaction. This guide explains the causality behind experimental choices, provides step-by-step instructions, and includes safety and characterization guidelines to ensure reproducible results for researchers in organic and medicinal chemistry.

Introduction and Strategic Rationale

The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, including the osteoporosis drug Raloxifene and the antifungal agent Sertaconazole.[1] Functionalizing the benzo[b]thiophene core with reactive side chains is a key strategy for developing novel therapeutics and chemical probes. The title compound, 2-(3-Iodo-propyl)-benzo[b]thiophene, serves as a versatile synthetic intermediate. The terminal alkyl iodide is an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of various functional groups (amines, azides, thiols, etc.) to construct diverse molecular libraries for screening and lead optimization.

A direct, one-step synthesis of this molecule is not practical. Therefore, we have designed a robust, two-step synthetic sequence that leverages well-established and high-yielding transformations.

The chosen synthetic strategy involves:

  • Formation of a Hydroxypropyl Intermediate: Introduction of a 3-hydroxypropyl side chain at the C-2 position of benzo[b]thiophene. This is achieved via directed ortho-metalation (lithiation), which selectively activates the C-2 position, followed by nucleophilic ring-opening of oxetane. This approach is superior to using protected 3-halopropanols as it is more atom-economical and involves fewer synthetic steps.

  • Conversion of Alcohol to Iodide: Transformation of the primary alcohol into the target alkyl iodide. For this step, the Appel reaction is selected.[2][3] It offers mild, neutral conditions that are compatible with the benzo[b]thiophene ring system, avoiding the harsh acidic reagents or multi-step procedures required by other methods like the Finkelstein reaction.[4][5] The driving force for the Appel reaction is the formation of the highly stable P=O double bond in the triphenylphosphine oxide byproduct, which ensures the reaction proceeds to completion.[2]

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. The process begins with commercially available benzo[b]thiophene and proceeds through an alcohol intermediate to the final iodinated product.

G cluster_0 Step 1: Alcohol Formation cluster_1 Step 2: Iodination A Benzo[b]thiophene B 1. n-BuLi, THF, -78 °C 2. Oxetane 3. NH4Cl (aq) quench A->B C 2-(3-Hydroxypropyl)- benzo[b]thiophene B->C D PPh3, I2, Imidazole DCM, 0 °C to RT C->D E 2-(3-Iodo-propyl)- benzo[b]thiophene D->E

Sources

Application

High-Yield Synthesis of 3-Halobenzo[b]thiophenes via Electrophilic Cyclization: An Application Note &amp; Protocol

Introduction & Scope The benzo[b]thiophene scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for selective estrogen receptor modulators (SERMs) like raloxifene, as well...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The benzo[b]thiophene scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for selective estrogen receptor modulators (SERMs) like raloxifene, as well as emerging classes of antimicrobial and antifungal agents. Among its derivatives, 3-halobenzo[b]thiophenes are exceptionally valuable building blocks. The C3-halogen handle provides a versatile site for rapid downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This application note details the robust synthesis of 3-halobenzo[b]thiophenes via the electrophilic cyclization of o-alkynylthioanisoles. Drawing on field-proven methodologies, we contrast the traditional stoichiometric halogenating methods with a modern, environmentally benign green-chemistry protocol , providing actionable insights for researchers and drug development professionals.

Mechanistic Causality: The Electrophilic Cyclization Pathway

To optimize this reaction, one must understand the causality behind the molecular transformations. The efficiency of this protocol relies on the precise orchestration of electrophilic activation followed by an intramolecular nucleophilic attack.

  • Alkyne Activation : The reaction is initiated by an electrophilic halogen source (e.g., I⁺, Br⁺, or Cl⁺ generated in situ). The electrophile coordinates to the alkyne moiety of the o-alkynylthioanisole, forming a highly reactive, positively charged halonium ion intermediate.

  • Intramolecular Cyclization : The adjacent thiomethyl (–SMe) group acts as a tethered internal nucleophile. The sulfur atom attacks the activated alkyne in a 5-endo-dig cyclization, generating a positively charged sulfonium intermediate.

  • Demethylation (Aromatization) : To restore neutrality and achieve the thermodynamic stability of an aromatic system, the counter-halide ion (X⁻) acts as a nucleophile, selectively attacking the methyl group attached to the sulfur. This expels methyl halide (MeX) as a byproduct and yields the stable 3-halobenzo[b]thiophene core.

Mechanism A o-Alkynylthioanisole B Halonium Ion Intermediate A->B Electrophilic Activation (X+) C Sulfonium Intermediate B->C Intramolecular Nucleophilic Attack D 3-Halobenzo[b]thiophene + MeX C->D Demethylation (Aromatization)

Mechanistic pathway of the electrophilic cyclization of o-alkynylthioanisoles.

Experimental Design & Reaction Optimization

Historically, synthesizing these compounds required harsh, moisture-sensitive electrophiles such as molecular iodine (I₂), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) dissolved in halogenated solvents like dichloromethane . While highly effective, these conditions pose scalability, toxicity, and waste-management challenges.

Recent advancements have introduced a "green" alternative utilizing benign sodium halides (NaCl, NaBr) in combination with copper(II) sulfate (CuSO₄) in absolute ethanol . In this catalytic system, CuSO₄ facilitates the in situ generation of the active electrophilic halogen species from the sodium salt. This method replaces toxic solvents with a renewable alternative, simplifies the workup process, and maintains excellent yields.

Table 1: Quantitative Comparison of Electrophilic Cyclization Methodologies

ParameterTraditional Method (Larock et al.)Green Chemistry Method (Masih et al.)
Halogen Source I₂, NBS, or NCS (Stoichiometric)NaCl or NaBr (Excess)
Catalyst/Promoter None requiredCuSO₄ (20 mol%)
Solvent Dichloromethane (CH₂Cl₂)Absolute Ethanol (EtOH)
Temperature Room TemperatureReflux (approx. 80 °C)
Reaction Time 1 – 4 hours4 – 12 hours
Typical Yields 75% – 98%77% – 92%
Environmental Impact High (Halogenated waste, toxic)Low (Benign salts, renewable solvent)

Detailed Experimental Protocols

Self-Validating System Note: Both protocols rely on Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before quenching. This prevents the notoriously difficult chromatographic separation of the starting thioanisole from the target benzothiophene.

Workflow Step1 Step 1: Reaction Setup Combine o-alkynylthioanisole, Halogen Source, and Solvent Step2 Step 2: Cyclization Stir at target temperature Monitor via TLC Step1->Step2 Step3 Step 3: Quench & Workup Neutralize excess electrophile, Extract with organic solvent Step2->Step3 Step4 Step 4: Purification Concentrate organic layer, Purify via Column Chromatography Step3->Step4

Standard experimental workflow for the synthesis of 3-halobenzo[b]thiophenes.

Protocol A: Green Synthesis of 3-Chloro/Bromobenzo[b]thiophenes (NaX/CuSO₄ Method)

Recommended for scalable, environmentally conscious synthesis.

Reagents:

  • o-Alkynylthioanisole (1.0 equiv, e.g., 1.0 mmol)

  • Sodium chloride (NaCl) or Sodium bromide (NaBr) (3.0 equiv, 3.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 equiv, 0.2 mmol)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Procedure:

  • Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the o-alkynylthioanisole (1.0 mmol).

  • Reagent Addition : Add the chosen sodium halide (3.0 mmol) and CuSO₄·5H₂O (0.2 mmol) directly to the flask.

  • Solvent Addition : Suspend the mixture in 5.0 mL of absolute ethanol.

    • Senior Scientist Pro-Tip: The efficacy of this system depends heavily on the surface area of the suspended sodium salts. Ensure vigorous stirring (≥ 800 rpm) to maintain a uniform suspension.

  • Reaction : Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) using an oil bath or heating block.

  • Monitoring : Monitor the reaction progress via TLC using a hexanes/ethyl acetate eluent system. The reaction typically reaches completion within 4 to 12 hours depending on the electronic nature of the alkyne substituents.

  • Workup : Once the starting material is fully consumed, cool the mixture to room temperature. Dilute the reaction mixture with distilled water (15 mL) to dissolve the inorganic salts, and extract with ethyl acetate (3 × 15 mL).

  • Washing & Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography to afford the pure 3-halobenzo[b]thiophene.

Protocol B: Traditional Synthesis of 3-Iodobenzo[b]thiophenes (I₂ Method)

Recommended for the rapid synthesis of iodo-derivatives destined for immediate cross-coupling.

Reagents:

  • o-Alkynylthioanisole (1.0 equiv, e.g., 1.0 mmol)

  • Molecular Iodine (I₂) (1.2 equiv, 1.2 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5.0 mL)

Step-by-Step Procedure:

  • Setup : In an oven-dried 25 mL round-bottom flask flushed with argon, dissolve the o-alkynylthioanisole (1.0 mmol) in 5.0 mL of anhydrous CH₂Cl₂.

  • Reagent Addition : Add molecular iodine (1.2 mmol) in one portion.

    • Senior Scientist Pro-Tip: The addition of iodine triggers a highly exothermic cyclization. For scale-ups (>5 mmol), add the I₂ in smaller portions or utilize a room-temperature water bath to prevent solvent boil-off and minimize polymerization side reactions.

  • Reaction : Stir the dark solution at room temperature. Monitor closely via TLC; completion is typically achieved rapidly within 1 to 2 hours.

  • Quenching (Self-Validation Step) : Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce the unreacted iodine. Stir vigorously until the organic layer visually transitions from a deep purple/brown to a pale yellow or colorless state, confirming the complete neutralization of the electrophile.

  • Workup : Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification : Evaporate the solvent under reduced pressure and purify the crude product via silica gel chromatography (using hexanes as the eluent) to yield the 3-iodobenzo[b]thiophene.

Application in Drug Discovery: Antimicrobial Evaluation

The 3-halobenzo[b]thiophenes synthesized via these protocols exhibit significant biological activity. Recent evaluations demonstrated that cyclohexanol-substituted 3-chloro- and 3-bromobenzo[b]thiophenes possess potent antibacterial and antifungal properties. In standard broth microdilution susceptibility assays, these specific derivatives achieved a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria (such as Staphylococcus aureus) and yeast . Time-kill kinetics further confirmed rapid bactericidal activity at the MIC, establishing these molecules as highly promising leads for combating multi-drug resistant pathogens.

References

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents . Pharmaceuticals (MDPI), 2022, 15(1), 39. URL:[Link]

  • Synthesis of Benzo[b]thiophenes by Electrophilic Cyclization of o-Alkynylthioanisoles . Journal of Organic Chemistry (ACS), 2002, 67, 1905–1909. URL:[Link]

Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Substituted Benzothiophenes

Introduction Benzothiophene and its derivatives are a cornerstone of heterocyclic chemistry, recognized as privileged structures in medicinal chemistry, agrochemicals, and materials science.[1][2] The 2-substituted benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzothiophene and its derivatives are a cornerstone of heterocyclic chemistry, recognized as privileged structures in medicinal chemistry, agrochemicals, and materials science.[1][2] The 2-substituted benzothiophene motif, in particular, is a recurring feature in a multitude of biologically active molecules and organic semiconductors.[3][4] Consequently, the development of efficient and versatile synthetic methodologies to access these compounds is of paramount importance to researchers in both academic and industrial settings.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[5] These methodologies offer a direct and modular approach to functionalize the benzothiophene core, allowing for the introduction of a wide array of substituents at the 2-position. This guide provides an in-depth overview of several key palladium-catalyzed strategies for the synthesis of 2-substituted benzothiophenes, complete with detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.

Key Synthetic Strategies

The palladium-catalyzed synthesis of 2-substituted benzothiophenes can be broadly categorized into several effective strategies:

  • Sonogashira Coupling and Cyclization: This powerful two-step, one-pot process involves the coupling of a terminal alkyne with an ortho-halo-thiophenol derivative, followed by an intramolecular cyclization to furnish the benzothiophene ring.[3][4]

  • Suzuki-Miyaura Coupling: This versatile method is typically employed to functionalize a pre-formed benzothiophene core, such as 2-halobenzothiophene, with a variety of aryl or vinyl boronic acids.[6][7]

  • Heck Coupling: This reaction enables the introduction of vinyl substituents at the 2-position of a benzothiophene ring through the coupling of a 2-halobenzothiophene with an alkene.[5][8]

  • C-H Activation/Functionalization: More contemporary approaches focus on the direct functionalization of C-H bonds, offering a more atom-economical route to 2-substituted benzothiophenes.[9][10][11][12]

This document will primarily focus on the widely applicable Sonogashira, Suzuki-Miyaura, and Heck coupling reactions, providing detailed protocols for each.

Sonogashira Coupling and Subsequent Cyclization

The Sonogashira coupling provides an efficient pathway to 2-substituted benzothiophenes through the formation of a key 2-alkynylthiophenol intermediate, which readily undergoes cyclization.[3] This reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and a base.[13][14][15]

Proposed Reaction Pathway

The overall transformation is believed to proceed through two interconnected catalytic cycles: a Sonogashira coupling cycle followed by an intramolecular cyclization step.[3][4]

Sonogashira_Cyclization cluster_sonogashira Sonogashira Coupling Cycle cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Alkyne R-C≡C-H ArPdC Ar-Pd(II)-C≡CR(L2) ArPdC->Pd0 Product1 2-Alkynylthiophenol ArPdC->Product1 Reductive Elimination CuC Cu-C≡CR CuC->ArPdC Transmetalation Alkyne->CuC Base, Cu(I) ArX Ar-X (2-Iodothiophenol) ArX->ArPdX Oxidative Addition AlkynylThiophenol 2-Alkynylthiophenol Product1->AlkynylThiophenol Intermediate Cyclization Intramolecular Nucleophilic Attack AlkynylThiophenol->Cyclization Pd(II) or Electrophile FinalProduct 2-Substituted Benzothiophene Cyclization->FinalProduct Protonolysis or Reductive Elimination

Caption: Proposed reaction pathway for the synthesis of 2-substituted benzothiophenes via Sonogashira coupling and cyclization.

Detailed Experimental Protocol: Sonogashira Coupling/Cyclization

This protocol describes a general procedure for the synthesis of 2-substituted benzothiophenes from 2-iodothiophenol and a terminal alkyne.[3][4]

Materials:

  • 2-Iodothiophenol

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophenol (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL).

  • To the solution, add the terminal alkyne (1.2 mmol, 1.2 equiv), triethylamine (3.0 mmol, 3.0 equiv), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Finally, add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Seal the flask and stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Catalyst/ReagentLoading (mol%)Role
Pd(OAc)₂2Palladium catalyst precursor
PPh₃4Ligand to stabilize the palladium catalyst
CuI2Co-catalyst, facilitates alkyne activation
Et₃N300 (3 equiv)Base to deprotonate the alkyne and neutralize HX

Table 1: Typical Reagent Loadings for Sonogashira Coupling/Cyclization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. In the context of 2-substituted benzothiophenes, this reaction is invaluable for introducing aryl and heteroaryl moieties at the 2-position, starting from a 2-halobenzothiophene precursor.[6][7]

General Reaction Scheme

Suzuki_Miyaura reactant1 2-Halobenzothiophene (X = Br, I) product 2-Arylbenzothiophene reactant1->product reactant2 Arylboronic Acid R-B(OH)₂ reactant2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂ + SPhos) base Base (e.g., Cs₂CO₃) solvent Solvent (e.g., THF/H₂O) Heck_Reaction Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition AlkeneComplex Alkene Complex ArPdX->AlkeneComplex + Alkene MigratoryInsertion Migratory Insertion Intermediate AlkeneComplex->MigratoryInsertion Syn-Insertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride Bond Rotation ProductComplex Product-Pd-H Complex BetaHydride->ProductComplex Syn-Elimination ProductComplex->Pd0 Reductive Elimination + Base Product 2-Vinylbenzothiophene ProductComplex->Product Product Release ArX Ar-X (2-Halobenzothiophene) Alkene Alkene Base Base BaseH [Base-H]⁺X⁻

Sources

Application

Antimicrobial and antifungal applications of benzothiophene derivatives.

Application Note: Antimicrobial and Antifungal Profiling of Benzothiophene Derivatives Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Quantitativ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial and Antifungal Profiling of Benzothiophene Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Quantitative Efficacy, and Validated Screening Protocols

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel heterocycles that bypass traditional resistance mechanisms. The benzothiophene scaffold—a bicyclic aromatic system containing a benzene ring fused to a thiophene ring—has emerged as a highly privileged pharmacophore[1][2]. Recent medicinal chemistry campaigns have demonstrated that targeted functionalization of the benzothiophene core yields potent antibacterial and antifungal agents capable of disrupting vital pathogenic pathways, including pyruvate kinase (PK) activity in Methicillin-resistant Staphylococcus aureus (MRSA) and hyphal development in Candida species[2][3].

This application note synthesizes current structure-activity relationship (SAR) data, details the mechanistic pathways of key benzothiophene derivatives, and provides self-validating, highly reproducible experimental protocols for evaluating their minimum inhibitory concentrations (MIC).

Mechanistic Pathways and Target Engagement

Unlike conventional β-lactams or macrolides, benzothiophene derivatives exhibit a pleiotropic mechanism of action depending on their specific functionalization. Understanding the causality between structural modifications and target engagement is critical for rational drug design.

  • Pyruvate Kinase (PK) Inhibition in MRSA: Fluorinated benzothiophene-indole hybrids directly target bacterial glycolysis. By inhibiting pyruvate kinase, these compounds induce rapid ATP depletion and metabolic arrest in Gram-positive pathogens[3].

  • Membrane Permeabilization: Benzothiophene-2-carboxamide derivatives, when co-administered with membrane-active agents like polymyxin B, demonstrate synergistic efficacy against Gram-negative bacteria (e.g., E. coli) by compromising the outer lipid bilayer[2].

  • Fungal Morphogenesis Inhibition: 3-halo-1-benzothiophene derivatives (specifically 3-chloro and 3-bromo analogs bearing a cyclohexanol moiety) exhibit potent antifungal activity by inhibiting the yeast-to-hyphae transition in Candida albicans, a critical virulence factor for biofilm formation[2][4].

MOA BT Benzothiophene Derivatives PK Pyruvate Kinase (PK) Inhibition BT->PK MRSA Strains Membrane Outer Membrane Permeabilization BT->Membrane Gram-Negative (Synergy) Fungal Hyphal Development Inhibition BT->Fungal Fungal Pathogens ATP ATP Depletion & Metabolic Arrest PK->ATP Lysis Cell Lysis (Bacterial) Membrane->Lysis Yeast Fungal Growth Arrest (Candida spp.) Fungal->Yeast

Caption: Mechanistic pathways of functionalized benzothiophene derivatives against microbial targets.

Quantitative Efficacy and SAR Summary

The efficacy of benzothiophene derivatives is highly sensitive to substitution patterns. For instance, the introduction of a fluorine atom at the 5-position of the thiophene ring, coupled with an indole moiety, drastically enhances binding affinity to MRSA pyruvate kinase[3]. The table below summarizes the quantitative MIC data for prominent benzothiophene classes.

Compound Class / Specific DerivativeTarget MicroorganismMIC Value (µg/mL)Key Mechanistic Feature
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide MRSA4Cell wall/membrane disruption[2]
Fluorinated benzothiophene-indole hybrid (Compound 3c) MRSA / MSSA2.25 - 2.75Pyruvate Kinase (PK) inhibition (IC₅₀ ~1.6 µM)[3]
Benzothiophene-2-carboxamide + Polymyxin B Escherichia coli8 - 64Synergistic outer membrane permeabilization[2]
3-halo-1-benzothiophene (cyclohexanol substituted) Candida albicans32 - 64Hyphal inhibition / Morphogenesis arrest[2][4]

Experimental Workflows & Protocols

To ensure robust, self-validating data, the following protocol details the Clinical and Laboratory Standards Institute (CLSI) compliant Broth Microdilution Assay[2].

Protocol: High-Throughput Broth Microdilution Assay for MIC Determination

Rationale & Causality: Relying solely on visual turbidity can lead to false positives due to compound precipitation. This protocol incorporates a resazurin colorimetric readout. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This provides a self-validating, objective endpoint that distinguishes true antimicrobial efficacy from compound insolubility.

Materials Required:

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 medium (buffered with MOPS) for fungi.

  • 96-well sterile, clear-bottom microtiter plates.

  • Standardized microbial strains (e.g., MRSA ATCC 43300, C. albicans ATCC 10231).

  • Resazurin sodium salt solution (0.015% w/v in sterile water).

Step-by-Step Methodology:

  • Inoculum Standardization:

    • Step: Cultivate the target strain on appropriate agar plates for 18-24 h (bacteria) or 24-48 h (fungi)[4]. Suspend isolated colonies in sterile saline.

    • Step: Adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer (OD₆₀₀ ~0.08–0.13).

    • Causality: The 0.5 McFarland standard ensures a uniform starting concentration of ~1.5 × 10⁸ CFU/mL[5]. An inconsistent inoculum size directly skews MIC values, leading to artificial resistance (if too high) or false potency (if too low).

  • Compound Preparation & Serial Dilution:

    • Step: Dissolve the benzothiophene derivative in analytical-grade DMSO to create a 10 mg/mL stock.

    • Step: Perform two-fold serial dilutions in the test medium across the 96-well plate (e.g., 128 µg/mL down to 0.25 µg/mL). Ensure the final DMSO concentration per well does not exceed 1% (v/v).

    • Causality: DMSO concentrations >1% can exert independent antimicrobial toxicity, confounding the derivative's actual efficacy.

  • Inoculation and Incubation:

    • Step: Dilute the standardized inoculum 1:150 in broth. Add 50 µL of this diluted suspension to each well containing 50 µL of the compound dilution (Final well volume = 100 µL; Final inoculum = ~5 × 10⁵ CFU/mL)[3].

    • Step: Include self-validating controls: a Growth Control (broth + inoculum + 1% DMSO, no drug), a Sterility Control (broth only), and a Positive Control (standard antibiotic, e.g., Ciprofloxacin or Fluconazole)[3].

    • Step: Incubate plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi)[4].

  • Colorimetric Readout & Validation:

    • Step: Add 20 µL of the 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.

    • Step: Determine the MIC as the lowest concentration of the benzothiophene derivative that prevents the color change from blue to pink.

    • Causality: If the Growth Control fails to turn pink, the assay is invalid (indicating poor organism viability). If the Sterility Control turns pink, contamination has occurred. This internal logic ensures absolute trustworthiness of the generated MIC data.

Workflow Inoculum 1. Inoculum Standardization (0.5 McFarland, ~1.5x10^8 CFU/mL) Dilution 2. Serial Microdilution (Compound in Broth, <1% DMSO) Inoculum->Dilution Incubation 3. Plate Incubation (37°C for 18-24h) Dilution->Incubation Readout 4. Colorimetric Validation (Resazurin Addition) Incubation->Readout Validation 5. MIC Determination & Control Verification Readout->Validation

Caption: Step-by-step workflow for self-validating MIC determination using resazurin colorimetry.

Conclusion and Future Directions

The structural versatility of the benzothiophene nucleus allows for the precise tuning of its physicochemical properties, enabling the targeting of specific microbial resistance pathways. As demonstrated by the potent activity of fluorinated benzothiophene-indole hybrids against MRSA (MIC 2.25 µg/mL)[3] and 3-halo derivatives against C. albicans[4], this scaffold represents a highly viable starting point for lead optimization. Future workflows should integrate time-kill kinetics and mammalian cytotoxicity assays (e.g., HepG2 cell lines) alongside the described MIC protocols to establish a comprehensive therapeutic index for novel derivatives.

References

  • "Synthesis and Antimicrobial Evaluation of Benzothiophene Derivatives", Asian Journal of Research in Chemistry,[Link]

  • "C3-Functionalized Benzothiophene Sulfone Derivatives", African Journal of Advanced Pure and Applied Sciences (AJAPAS),[Link]

  • "Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains", MDPI,[Link]

Sources

Method

Advanced Application Notes on Benzothiophene-Based Organic Semiconductors: Synthesis, Device Fabrication, and Performance Optimization

Introduction & Mechanistic Grounding The development of high-performance organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) relies heavily on the molecular design of the active semiconduct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The development of high-performance organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) relies heavily on the molecular design of the active semiconductor layer. Among the most promising p-type organic semiconductors are thienoacenes containing a thieno[3,2-b]thiophene substructure, specifically [1]benzothieno[3,2-b][1]benzothiophene (BTBT) and its π-extended analogue dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) [1].

The Causality of High Performance: The superior charge carrier mobility of BTBT derivatives is fundamentally driven by their atomic composition. Sulfur atoms possess a larger atomic radius than carbon, which facilitates strong intermolecular nonbonded interactions and maximizes orbital overlap in the solid state[1]. This structural feature creates highly efficient pathways for charge transport. Furthermore, the deep Highest Occupied Molecular Orbital (HOMO) level of these derivatives (e.g., -5.6 eV for DPh-BTBT) prevents unwanted oxidation under ambient conditions, granting these devices remarkable air stability.

Quantitative Benchmarks of Benzothiophene Derivatives

To guide material selection for specific optoelectronic applications, the following table summarizes the electronic properties and field-effect mobilities of benchmark BTBT derivatives.

MaterialHOMO Level (eV)Max Hole Mobility (cm²/Vs)Processing MethodPrimary Application
DPh-BTBT -5.62.0 – 3.5Vacuum DepositionAir-Stable OFETs
C8-BTBT ~ -5.4Up to 43.0Solution ShearingHigh-Mobility OFETs
DNTT ~ -5.4> 2.0Vacuum DepositionFlexible Electronics
An-BTBT-An ~ -5.55.4Single Crystal GrowthPhototransistors

Data synthesized from[2],[3],[4], and.

Device Fabrication Workflow

G Design Molecular Design (BTBT/DNTT Cores) Synthesis Chemical Synthesis & Purification Design->Synthesis Validation Self-Validation: XRD & NMR Analysis Synthesis->Validation Substrate Substrate Functionalization (ODTS Treatment) Validation->Substrate Validated Purity Deposition Thin-Film Deposition (Solution Shearing) Substrate->Deposition Fabrication Device Fabrication (OFETs, OLEDs) Deposition->Fabrication Characterization Performance Characterization (Mobility Extraction) Fabrication->Characterization

Workflow for BTBT-based organic semiconductor device fabrication and validation.

Self-Validating Experimental Protocols

The following protocols detail the fabrication of top-contact/bottom-gate OFETs using solution-processable BTBT derivatives (e.g., C8-BTBT). Every step is designed with built-in validation mechanisms to ensure reproducibility.

Protocol A: Substrate Functionalization and Active Layer Deposition

Objective: To deposit a highly crystalline, edge-on oriented thin film of C8-BTBT. Causality: Spin-coating often results in isotropic, polycrystalline films with numerous grain boundaries. Solution shearing induces a unidirectional capillary flow, aligning the molecular domains and drastically reducing charge-trapping boundaries[4].

  • Substrate Preparation: Clean heavily doped Si/SiO2 substrates via sequential ultrasonication in acetone, isopropanol, and deionized water (15 min each). Treat with UV-Ozone for 20 minutes to generate reactive hydroxyl groups.

  • Surface Functionalization: Submerge substrates in a 1% v/v solution of octadecyltrichlorosilane (ODTS) in toluene for 12 hours.

    • Causality: ODTS lowers the surface energy of the dielectric and passivates silanol trap states. This forces the hydrophobic alkyl chains of C8-BTBT to stand perpendicular to the substrate (edge-on packing), which is critical because charge transport in OFETs occurs parallel to the substrate.

  • Ink Preparation: Dissolve C8-BTBT in chlorobenzene at a concentration of 5 mg/mL. Stir at 60°C until fully dissolved.

  • Solution Shearing: Dispense 10 µL of the ink between the ODTS-treated substrate and a silicon shearing blade. Maintain the substrate temperature at 60°C and shear at a constant speed of 0.1 mm/s.

  • Self-Validation Check (XRD): Before proceeding to electrode deposition, perform θ–2θ X-ray diffraction (XRD) on the thin film.

    • Validation Criteria: The presence of sharp, high-intensity out-of-plane (00l) diffraction peaks confirms the highly ordered edge-on molecular orientation[4]. If a broad amorphous halo is observed, the shearing speed must be recalibrated.

Protocol B: OFET Fabrication and Molecular Doping

Objective: To fabricate the source/drain contacts and optimize mobility via molecular doping. Causality: Contact resistance at the metal-semiconductor interface severely limits OFET performance. Doping the active layer with a high electron affinity molecule (e.g., CN6-CP) fills deep trap states and narrows the injection barrier, significantly boosting field-effect mobility[5].

  • Electrode Deposition: Transfer the validated C8-BTBT thin films into a thermal evaporator. Deposit 40 nm of Gold (Au) through a shadow mask to define the source and drain electrodes (Channel length L = 50 µm, Width W = 1.5 mm).

  • Molecular Doping: Without breaking the vacuum, thermally evaporate a 2 nm ultra-thin layer of the CN6-CP dopant directly onto the channel region.

  • Electrical Characterization: Measure the transfer characteristics ( Id​ vs. Vg​ ) in the saturation regime ( Vd​ = -2 V) using a semiconductor parameter analyzer.

  • Self-Validation Check (Contact Resistance Extraction): Use the Transmission Line Method (TLM) across varying channel lengths (50, 100, 200, 300 µm) to extract the channel-width-normalized contact resistance ( Rc​W ).

    • Validation Criteria: A successful doping process is validated by a dramatic drop in Rc​W (e.g., from ~29 kΩ·cm in undoped devices down to ~1 kΩ·cm in doped devices)[5]. This confirms successful trap filling and validates the mobility enhancement.

Emerging Applications: OLEDs and Phototransistors

Beyond traditional field-effect transistors, the structural versatility of benzothiophenes allows them to be tailored for advanced optoelectronics:

  • OLEDs via Sulfur Oxidation: Pristine BTBT derivatives typically exhibit low photoluminescence quantum yields (PLQY < 1%) due to the heavy atom effect of sulfur. However, targeted sulfur oxidation (creating S-oxides) lowers the HOMO/LUMO energies, red-shifts the emission spectra, and drastically increases the PLQY to >99%, making them exceptional candidates for OLED emission layers[6].

  • Phototransistors via Triad Architectures: Combining BTBT with anthracene (An) to form triad molecules (e.g., An-BTBT-An) yields materials with excellent p-type transport and high photosensitivity. Single-crystal phototransistors based on these triads have achieved photoresponsivities up to 5375 A/W, bridging the gap between organic semiconductors and high-performance optical sensors[2].

References

  • Organic Semiconductors Based on the Benzothieno-Benzothiophene (BTBT) Architecture. The Journal of Physical Chemistry C. 1

  • A Review on the Synthetic Methods towards Benzothienobenzothiophenes. ResearchGate. 7

  • Anthracene-[1]benzothieno[3,2-b][1]benzothiophene (BTBT) dyad and triads as p-type semiconductors for organic field-effect transistors and phototransistors. RSC Publishing. 2

  • Organic Field Effect Transistors Based on DNTT. MilliporeSigma. 3

  • Characterization of [1]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. MDPI. 4

  • DPh-BTBT: High-mobility and Air-stability p-type OFET Material. Tokyo Chemical Industry.

  • Enhanced Performance of Organic Field-Effect Transistors by a Molecular Dopant with High Electron Affinity. ACS Publications. 5

  • Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. PMC. 6

Sources

Application

Column chromatography conditions for isolating benzothiophene derivatives

An Application Guide for the Chromatographic Purification of Benzothiophene Derivatives Authoritative Overview for Drug Development Professionals Benzothiophene is a privileged heterocyclic scaffold of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chromatographic Purification of Benzothiophene Derivatives

Authoritative Overview for Drug Development Professionals

Benzothiophene is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Its derivatives are core components of numerous pharmacologically active agents, including raloxifene (an osteoporosis treatment), zileuton (an asthma medication), and sertaconazole (an antifungal agent).[1] The synthesis of these complex molecules invariably produces a crude mixture containing the desired product, unreacted starting materials, reagents, and various side products. The effective isolation and purification of the target benzothiophene derivative is therefore a critical, non-negotiable step to ensure compound integrity for downstream applications, from biological screening to preclinical development.

Column chromatography is the cornerstone technique for this purification challenge.[2][3] This guide provides a detailed framework for developing and executing robust column chromatography protocols tailored to the unique physicochemical properties of benzothiophene derivatives. It moves beyond a simple recitation of steps to explain the underlying principles, enabling researchers to make informed, rational decisions to overcome separation challenges.

The Foundational Principle: Adsorption Chromatography

The separation of benzothiophene derivatives via column chromatography relies on the principle of differential adsorption.[4] A crude mixture is introduced into a column packed with a solid stationary phase (typically silica gel) and eluted with a liquid mobile phase (the eluent). Each compound in the mixture establishes a dynamic equilibrium between being adsorbed to the polar stationary phase and being dissolved in the mobile phase.[4]

  • Polar Compounds: Molecules with polar functional groups (e.g., hydroxyls, amines, carboxylic acids) will strongly adsorb to the polar silica gel. They spend more time on the stationary phase and thus elute from the column more slowly.

  • Non-polar Compounds: Less polar molecules, characteristic of many benzothiophene backbones, have a weaker affinity for the stationary phase. They spend more time dissolved in the mobile phase and are carried through the column more quickly.[4]

This differential migration allows for the separation of compounds into distinct bands, which are then collected as purified fractions.

Normal-Phase vs. Reversed-Phase Chromatography
  • Normal-Phase (NP): This is the most common mode for purifying benzothiophene derivatives. It uses a polar stationary phase (e.g., silica gel) and a non-polar to moderately polar mobile phase.[5][6] In this setup, non-polar compounds elute first.

  • Reversed-Phase (RP): This mode is employed for highly polar or water-soluble benzothiophene derivatives. It uses a non-polar stationary phase (e.g., silica with C18 alkyl chains bonded to it) and a polar mobile phase (e.g., water/acetonitrile mixtures).[5][7] Here, polar compounds elute first.

Strategic Method Development: The Central Role of TLC

Attempting column chromatography without preliminary analysis is inefficient and wasteful. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the mobile phase composition before committing to a large-scale column.[8][9] The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with a retention factor (Rƒ) for the target compound ideally between 0.2 and 0.3 .[6]

  • High Rƒ (> 0.5): The compound is moving too quickly, indicating the eluent is too polar. This will result in poor separation on a column.

  • Low Rƒ (< 0.1): The compound is moving too slowly, indicating the eluent is not polar enough. This will lead to long elution times, broad peaks, and excessive solvent consumption.

Table 1: Recommended Eluent Systems for Method Development
Compound PolarityRecommended Solvent Systems (in order of increasing polarity)Application Notes
Non-Polar 100% Hexane or Petroleum EtherSuitable for very non-polar derivatives like simple alkyl-benzothiophenes.
Hexane / Dichloromethane (e.g., 9:1 to 1:1)Offers good selectivity for compounds with subtle polarity differences.[8]
Hexane / Ethyl Acetate (e.g., 99:1 to 4:1)A versatile and widely used system for a broad range of benzothiophenes.[2][10]
Moderately Polar Hexane / Ethyl Acetate (e.g., 4:1 to 1:1)For derivatives with moderately polar functional groups (e.g., esters, ketones).
Dichloromethane / Methanol (e.g., 99:1 to 9:1)A stronger eluent system for more polar compounds.
Polar / Basic Dichloromethane / Methanol with 0.1-1% Triethylamine (NEt₃)The basic modifier neutralizes acidic sites on the silica gel, preventing peak tailing of basic compounds like amino-benzothiophenes.[7]
Polar / Acidic Hexane / Ethyl Acetate with 0.1-1% Acetic Acid (AcOH)The acidic modifier helps to protonate acidic compounds, improving peak shape.

Core Experimental Protocols

The following protocols provide a step-by-step guide for the successful isolation of benzothiophene derivatives.

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This protocol is the mandatory first step to define the separation conditions.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (F254).

  • Development: Place the TLC plate in a developing chamber containing a prepared eluent system (e.g., 9:1 Hexane/Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).[10] Circle the spots with a pencil.

  • Analysis & Optimization: Calculate the Rƒ value for each spot. If the Rƒ of the target compound is not in the 0.2-0.3 range, adjust the polarity of the eluent and repeat the process. To increase Rƒ, increase the proportion of the more polar solvent; to decrease Rƒ, decrease it.[7]

Diagram 1: Chromatography Method Development Workflow

This diagram illustrates the logical progression from initial analysis to a preparative column.

G cluster_0 Phase 1: Analysis & Optimization cluster_1 Phase 2: Preparative Separation A Crude Reaction Mixture C Run TLC Plates A->C B Prepare TLC Eluent Systems (Varying Polarity) B->C D Visualize under UV & Calculate Rf C->D E Optimal Rf ≈ 0.2-0.3? D->E E->B No, Adjust Polarity F Proceed to Column Chromatography E->F Yes G A 1. Prepare Column (Slurry Packing) B 2. Load Sample (Dry Loading) A->B C 3. Elute with Solvent (Apply Pressure) B->C D 4. Collect Fractions C->D E 5. Analyze Fractions (TLC) D->E F 6. Combine Pure Fractions & Evaporate Solvent E->F G Purified Product F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzothiophene Synthesis &amp; Troubleshooting

Welcome to the Benzothiophene Synthesis Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals navigating the complex cyclization and functionalization pat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzothiophene Synthesis Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals navigating the complex cyclization and functionalization pathways of benzo[b]thiophene derivatives. We address the mechanistic causality behind common side reactions—such as over-oxidation, polymerization, and regiochemical scrambling—and provide self-validating protocols to ensure synthetic integrity.

Section 1: Expert Q&A - Mechanistic Troubleshooting

Q1: During the electrophilic cyclization of o-alkynyl thioethers, I am observing significant amounts of desmethyl side products and unexpected regioisomers. What is the mechanistic cause, and how can I prevent this? A1: The formation of desmethyl side products and regioisomers typically arises from uncontrolled intermediate stability during the cyclization cascade. In electrophilic cyclization, the reaction proceeds via a highly reactive sulfonium cation intermediate. If the electrophile is too harsh or the temperature is too high, premature dealkylation (demethylation) can occur before the thiophene ring fully aromatizes, leading to open-chain byproducts or polymerization. Furthermore, if the C-3 position is sterically hindered, the cyclization may scramble, yielding C-2 functionalized isomers instead of the desired C-3 substituted benzothiophenes[1]. Resolution: Switch to a milder, more stable electrophile such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate. This reagent allows the reaction to proceed at ambient temperature, stabilizing the sulfonium intermediate and suppressing thermal degradation and premature demethylation[2].

Q2: When attempting oxidative desulfurization (ODS) or when exposing my benzothiophene core to oxidizing conditions, I see a complete loss of my product and the formation of an insoluble mass. What is happening? A2: You are likely observing oxidative polymerization. While mild oxidation converts benzothiophenes to their corresponding sulfoxides or sulfones (which are easily extracted due to their high polarity)[3], aggressive oxidants (like unmoderated persulfate) can activate a carbon-centered radical pathway. The oxidant abstracts a hydrogen atom from the benzothiophene (BT) to form a BT radical cation. These radical cations rapidly polymerize into a BT tetramer, which is then further oxidized into insoluble polybenzothiophene S,S-dioxide[4]. Resolution: To prevent polymerization, strictly control the stoichiometry of the oxidant (e.g., exactly 2.0 equivalents of H₂O₂) and utilize a biphasic extractive system (e.g., n-octane/ionic liquid) to immediately partition the oxidized sulfone away from the active catalytic phase[3].

Q3: In aryne-mediated benzothiophene synthesis, my yields drop significantly when scaling up, and I detect unreacted starting materials alongside complex oligomers. How do I optimize this? A3: Aryne intermediates (generated from o-silylaryl triflates) are highly reactive and prone to dimerization or oligomerization if the concentration of the trapping agent (the alkynyl sulfide) is insufficient or if the reaction is too concentrated. Increasing the reaction concentration beyond 0.05 M often reduces the yield of the desired benzothiophene because bimolecular aryne-aryne side reactions outcompete the nucleophilic attack of the sulfur atom onto the aryne[5]. Resolution: Maintain a dilute reaction environment (≤ 0.05 M) and use a slight excess (1.5 to 2.0 equivalents) of the aryne precursor. Ensure the fluoride source (e.g., CsF) is completely anhydrous to prevent premature quenching of the aryne[6].

Section 2: Quantitative Data & Optimization Parameters

To systematically mitigate side reactions, adjust the parameters outlined in the table below. This data synthesizes optimization strategies for base-catalyzed and transition-metal cyclizations[1][7].

ParameterObserved IssueRecommended AdjustmentMechanistic Rationale
Temperature Polymerization / Thermal DegradationDecrease by 10 °C increments; use ambient temp.Lowers the kinetic energy below the activation barrier of radical-mediated oligomerization.
Concentration Aryne DimerizationDilute reaction media to ≤ 0.05 M.Favors the intermolecular trapping of arynes by alkynyl sulfides over aryne self-condensation.
Catalyst Loading Homocoupled ByproductsReduce loading (e.g., from 10 mol% to 5 mol%).Decreases the rate of undesired catalyst-driven side reactions and transmetalation errors.
Solvent Low Yield / Incomplete ConversionScreen polar aprotic solvents (e.g., MeCN, DMSO).Stabilizes the zwitterionic or sulfonium intermediates during electrophilic cyclization.
Base Competing side reactionsSwitch from strong bases (DBU) to milder ones (Cs₂CO₃).Prevents base-catalyzed degradation of sensitive functional groups (e.g., indoles).

Section 3: Standardized Experimental Protocols

Protocol A: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Electrophilic Cyclization

This self-validating protocol utilizes a mild hypervalent sulfur reagent to prevent premature demethylation and regiochemical scrambling[2][8].

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the o-alkynyl thioanisole derivative (0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (0.6 mmol, 1.2 equiv.) in one portion.

  • Cyclization: Remove the ice bath and allow the reaction to warm to ambient temperature (approx. 25 °C). Stir for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the starting material and the appearance of a highly UV-active spot indicates successful cyclization.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the pure 3-(methylthio)benzo[b]thiophene.

Protocol B: Controlled Oxidative Desulfurization (ODS) to Prevent Polymerization

Designed to oxidize benzothiophenes to sulfones without triggering carbon-centered radical polymerization[3][4].

  • Biphasic Setup: In a 5 mL reaction vial, prepare a 5:1 (v/v) mixture of n-octane and an ionic liquid (e.g., [BMIM]BF₄) to a total volume of 1.2 mL.

  • Substrate & Catalyst: Add the benzothiophene substrate (0.10 mmol) and a cis-dioxomolybdenum(VI) catalyst precursor (0.001 mmol, 1 mol%). Stir vigorously at 50 °C for 5 minutes to ensure phase equilibration.

  • Controlled Oxidation: Add exactly 2.0 equivalents of H₂O₂ (50% aqueous solution) dropwise.

    • Causality Note: Strict stoichiometric control prevents the over-activation of the peroxo group that leads to radical cation formation and subsequent polymerization.

  • Phase Separation: After 1 hour, halt stirring. The oxidized polar sulfone will partition entirely into the lower ionic liquid phase, leaving the desulfurized n-octane phase pristine. Decant the upper layer for analysis.

Section 4: Workflows & Mechanistic Pathways

ElectrophilicCyclization Start o-Alkynyl Thioanisole Electrophile Electrophile Addition (e.g., I2 or DMTSF) Start->Electrophile Intermediate Sulfonium Cation Intermediate Electrophile->Intermediate PathA Controlled Demethylation & Aromatization Intermediate->PathA PathB Harsh Conditions / High Temp Intermediate->PathB Product 3-Substituted Benzo[b]thiophene (High Yield) PathA->Product Side1 Premature Demethylation (Open-chain Byproducts) PathB->Side1 Side2 Polymerization / Degradation PathB->Side2

Mechanistic pathway of electrophilic cyclization and common side reactions.

TroubleshootingWorkflow Issue Issue: Low Yield or Complex Mixture Detected Check1 Is starting material fully consumed? Issue->Check1 NoSM No (Incomplete Conversion) Check1->NoSM YesSM Yes (Multiple Spots on TLC) Check1->YesSM Action1 Increase Temp by 10°C or Extend Reaction Time NoSM->Action1 Success Purify via Column Chromatography or Recrystallization Action1->Success Check2 Are byproducts highly polar or insoluble? YesSM->Check2 YesPol Yes (Likely Polymerization or Over-oxidation) Check2->YesPol NoPol No (Likely Regioisomers or Homocoupling) Check2->NoPol Action2 Lower Temp, Dilute Mixture, or Reduce Oxidant Equivalents YesPol->Action2 Action2->Success Action3 Change Catalyst Ligand or Switch to Milder Electrophile NoPol->Action3 Action3->Success

Systematic troubleshooting logic for resolving low yields and complex mixtures.

Section 5: References

  • Oxidative Desulfurization of benzothiophene derivatives with cis-dioxomolybdenum(VI) catalyst precursors, under extractive conditions Source: Università di Pisa (ARPI) URL:[Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles Source: ResearchGate URL:[Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS Source: Società Chimica Italiana URL:[Link]

  • Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3N4 via the Polymerization Pathway Source: ACS Publications URL:[Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles Source: NIH / PMC URL:[Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides Source: NIH / PMC URL:[Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Optimization

Optimizing Suzuki-Miyaura cross-coupling for benzothiophene derivatives.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the Suzuki-Miyaura cross-coupling of sulfur-containing heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the Suzuki-Miyaura cross-coupling of sulfur-containing heterocycles. Benzothiophenes present a unique, dual-faceted challenge: the sulfur atom can aggressively coordinate to and poison palladium catalysts, while benzothiophene-2-boronic acids are notoriously susceptible to rapid degradation.

This guide moves beyond generic, one-size-fits-all protocols. Instead, it provides a deeply mechanistic troubleshooting framework. Every recommendation and methodology detailed below is designed as a self-validating system —incorporating internal analytical checks to ensure you understand exactly why a reaction succeeded or failed.

Part 1: Mechanistic Troubleshooting Logic

When a benzothiophene coupling fails, the first step is to analyze the crude reaction mixture to determine the primary failure mode. The flowchart below outlines the causality and corrective actions for the three most common issues.

Troubleshooting Start Analyze Coupling Issue Issue1 High Ar-H Byproduct (Protodeboronation) Start->Issue1 GC/MS Check Issue2 Incomplete Conversion (Catalyst Poisoning) Start->Issue2 TLC/LCMS Check Issue3 High Ar-Ar Dimer (Homocoupling) Start->Issue3 LCMS Check Root1 Heteroatom stabilizes C-B cleavage Issue1->Root1 Root2 Sulfur coordination to Pd center Issue2->Root2 Root3 O2-mediated Pd(0) oxidation Issue3->Root3 Sol1 Action: Use Trifluoroborates Root1->Sol1 Sol2 Action: Use SPhos/RuPhos Root2->Sol2 Sol3 Action: Strict Degassing Root3->Sol3

Diagnostic workflow for identifying and resolving common failure modes in benzothiophene cross-coupling.

Part 2: Frequently Asked Questions (FAQs) & Diagnostic Solutions

Q1: My benzothiophene-2-boronic acid is completely consumed, but I only isolate the deborylated benzothiophene (Ar-H). How do I prevent this? The Causality: You are observing protodeboronation, which is the protonolysis of the carbon-boron bond. In heteroaromatic systems like benzothiophene, the adjacent electronegative sulfur atom stabilizes the carbanion intermediate formed during C-B bond cleavage. This drastically accelerates degradation under standard basic aqueous conditions (1)[1]. The Solution:

  • Shift the Boron Speciation: Mask the boronic acid as a potassium trifluoroborate salt or a MIDA boronate. Trifluoroborates are tetracoordinate and significantly less prone to protodeboronation, acting as a "slow-release" mechanism for the active boronic species into the catalytic cycle (2)[2].

  • Modify the Base: Avoid harsh aqueous bases. Switch to anhydrous conditions or use mild bases like Cs2​CO3​ , which has been shown to provide optimal yields for C2-substituted benzothiophenes by balancing transmetalation speed against boronic acid degradation (3)[3].

Q2: The reaction stalls at 30% conversion. The boronic acid and the aryl halide are both still present. Is the sulfur poisoning my catalyst? The Causality: Yes. The lone electron pairs on the benzothiophene sulfur can outcompete standard phosphine ligands (like PPh3​ ) for coordination to the Pd(0) or Pd(II) centers. This forms highly stable, catalytically inactive off-cycle complexes. The Solution: Use highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or RuPhos. These ligands promote the formation of a monoligated L1​Pd(0) active species that is highly reactive toward oxidative addition, while their sheer steric bulk physically blocks the benzothiophene sulfur from coordinating to the metal center (4)[4].

Q3: I'm seeing a significant amount of homocoupled benzothiophene dimer. What causes this? The Causality: Homocoupling is an oxygen-driven side reaction. Trace O2​ can re-oxidize Pd(0) to Pd(II) in the absence of an aryl halide, leading to two consecutive transmetalation events from the boronic acid and subsequent reductive elimination of the dimer. The Solution: Implement strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method rather than simple sparging, as oxygen is a primary catalyst poison and dimer-promoter in these systems (5)[5].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst system choices and reaction outcomes for benzothiophene derivatives, aggregating field-proven optimization data[3][4].

Catalyst SystemLigandBaseSolvent SystemConversion (%)Primary Issue Observed
Pd(PPh3​)4​ PPh3​ Na2​CO3​ Toluene / H2​O ~35%Severe catalyst poisoning by sulfur
PdCl2​(dppf) dppf K3​PO4​ Dioxane / H2​O ~55%Moderate protodeboronation
Pd(OAc)2​ XPhos K2​CO3​ THF / H2​O ~82%Trace homocoupling
Pd(OAc)2​ SPhos Cs2​CO3​ THF / H2​O >95% None (Optimal Conditions)

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure high scientific integrity, this protocol includes specific In-Process Controls (IPCs). These checks validate the integrity of the reaction before you commit to a full workup.

Protocol Step1 1. Reagent Prep (Glovebox) Step2 2. Activation (Pd(OAc)2+SPhos) Step1->Step2 Step3 3. Slow Addition (Syringe Pump) Step2->Step3 Step4 4. IPC Check (GC/MS at 1h) Step3->Step4 Step5 5. Workup & Isolation Step4->Step5

Self-validating experimental workflow for benzothiophene Suzuki-Miyaura cross-coupling.

Objective: Cross-coupling of 2-bromobenzothiophene with an aryl potassium trifluoroborate.

Step 1: Rigorous Reagent & Solvent Preparation

  • Action: In a glovebox or using strict Schlenk techniques, weigh 1.0 equiv of 2-bromobenzothiophene, 1.1 equiv of potassium aryltrifluoroborate, and 2.5 equiv of anhydrous Cs2​CO3​ into an oven-dried pressure vial.

  • Validation: Degas the THF/ H2​O (10:1) solvent mixture using three freeze-pump-thaw cycles. Self-Check: Ensure the vacuum gauge drops to baseline during the pump phase to confirm total O2​ removal.

Step 2: Catalyst Loading

  • Action: Add 0.02 equiv (2 mol%) of Pd(OAc)2​ and 0.04 equiv (4 mol%) of SPhos to the vial.

  • Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active L1​Pd(0) species while preventing ligand starvation.

Step 3: Reaction Initiation

  • Action: Add the degassed solvent mixture via a gas-tight syringe. Seal the vial, remove it from the glovebox, and heat the vigorously stirring mixture to 80°C.

Step 4: In-Process Control (IPC) Validation

  • Action: After 1 hour, cool the reaction briefly, extract a 50 µL aliquot under positive Argon pressure, quench into 1 mL EtOAc/ H2​O , and analyze the organic layer via GC/MS.

  • Self-Validation Check:

    • If starting material is >50% and a black precipitate is visible: The catalyst has crashed out (likely due to oxygen ingress or poor ligand coordination).

    • If the Ar-H peak (deborylated product) is prominent: The base concentration is too high locally; consider switching to a syringe pump addition for the base or reducing the water ratio.

    • If the desired product mass is dominant: Proceed to Step 5.

Step 5: Workup and Isolation

  • Action: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Part 5: References

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities Source: Phosphorus, Sulfur, and Silicon and the Related Elements (via Researcher.Life) URL:3

  • Protodeboronation Source: Wikipedia URL:1

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: NIH PMC URL:4

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: ACS Publications URL:2

  • Technical Support Center: Synthesis of Polysubstituted Benzothiophenes Source: BenchChem URL:5

Sources

Troubleshooting

Troubleshooting low yield in electrophilic cyclization of alkynes.

[label="Strict Anhydrous & Mechanistic pathway of electrophilic cyclization and common failure points. Section 2: Troubleshooting Q&A Q1: My starting material remains largely unreacted even after 24 hours with excess I2​...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Strict Anhydrous &

Mechanistic pathway of electrophilic cyclization and common failure points.

Section 2: Troubleshooting Q&A

Q1: My starting material remains largely unreacted even after 24 hours with excess I2​ . Why is the alkyne not activating? Analysis & Solution: Molecular iodine ( I2​ ) is a relatively mild electrophile. If your alkyne is electron-deficient (e.g., conjugated with carbonyls or electron-withdrawing aryl groups), I2​ may lack the electrophilicity required to form the initial iodonium bridge.

  • Causality: The polarization of the alkyne triple bond directly impacts the activation barrier[1].

  • Actionable Steps:

    • Upgrade the Electrophile: Switch from I2​ to Iodine monochloride ( ICl ) or N-iodosuccinimide ( NIS ). ICl provides a much stronger I+ equivalent due to the dipole moment induced by chlorine[2][3].

    • Add an Activator: If you must use NIS , adding a catalytic amount of triphenylphosphine ( PPh3​ ) or an acid can activate the iodine atom, significantly accelerating the reaction rate.

    • Solvent Polarity: Ensure you are using a polar, non-nucleophilic solvent like CH2​Cl2​ or CH3​CN to stabilize the cationic intermediate.

Q2: I am getting a 1:1 mixture of 5-exo-dig and 6-endo-dig cyclization products. How do I drive regioselectivity? Analysis & Solution: Regioselectivity in electrophilic cyclization is governed by Baldwin's rules, but heavily influenced by the electronic polarization of the alkyne and steric hindrance at the terminal/internal positions[2][1].

  • Causality: The nucleophile will attack the carbon of the iodonium/metal-alkyne complex that best stabilizes the developing positive charge (Markovnikov-type preference) unless sterics dictate otherwise.

  • Actionable Steps:

    • Modify the Base: The inclusion of a mild base like NaHCO3​ or K2​CO3​ is critical. For instance, in the synthesis of 1H-isochromenes, maintaining a 1:3 ratio of substrate to NaHCO3​ prevents premature deprotonation and shifts the equilibrium heavily toward the desired 6-endo-dig or 5-exo-dig product depending on the substrate[4].

    • Substrate Tuning: If possible, place an electron-donating group on the aryl ring adjacent to the alkyne to stabilize the transition state leading to your desired isomer.

Q3: My gold-catalyzed alkyne cyclization is stalling at 30% conversion, and the catalyst turns black. What is happening? Analysis & Solution: The black precipitate is elemental gold ( Au0 ), indicating catalyst degradation via reduction. Gold(I) catalysts are highly sensitive to the electronic nature of their ligands and the coordinating ability of the counteranion[5].

  • Causality: Strong coordinating counteranions (like chlorides or triflates) can outcompete the alkyne for the Au(I) coordination sphere, forming unproductive σ,π -(alkyne)digold(I) complexes or leading to catalyst decay[5].

  • Actionable Steps:

    • Switch the Counteranion: Move to bulky, non-coordinating anions. Yields often increase in the order OTf−<NTf2−​<BF4−​<SbF6−​<BARF− [5]. Using BARF (3,5-bis(trifluoromethyl)phenylborate) can increase yields by 10–30% by preventing off-target coordination[5].

    • Ligand Sterics: Employ bulky phosphine ligands (e.g., JohnPhos or t-BuXPhos) to sterically protect the gold center and prevent the formation of inactive digold species.

Q4: I am seeing extensive byproduct formation, specifically ketones. How do I stop this? Analysis & Solution: You are observing competitive alkyne hydration. Alkynes readily undergo gold- or halogen-catalyzed hydration in the presence of trace water, yielding ketones via enol tautomerization[6].

  • Causality: Water acts as an intermolecular nucleophile, outcompeting your pendant intramolecular nucleophile (which may be sterically hindered or electronically deactivated).

  • Actionable Steps:

    • Strict Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled, anhydrous solvents.

    • Scavengers: Add molecular sieves (4Å) to the reaction mixture to sequester trace moisture.

Logical troubleshooting tree for low-yield electrophilic cyclization reactions.

Section 3: Quantitative Data & Optimization Matrix

To systematically optimize your cyclization, reference the following causality matrix derived from competitive cyclization studies[1][4][5].

Electrophile / CatalystOptimal SolventRecommended Additive / BaseTarget Application & Expected OutcomeCommon Pitfall
I2​ (Molecular Iodine) CH3​CN or CH2​Cl2​ NaHCO3​ (3.0 equiv)Mild cyclization of electron-rich alkynes (e.g., to indoles). Yields: 70-95%.Fails with electron-deficient alkynes.
ICl (Iodine Monochloride) CH2​Cl2​ None or K2​CO3​ Fast, robust activation of deactivated alkynes (e.g., naphthalenes). Yields: 80-99%.Over-halogenation if used in excess.
NIS (N-Iodosuccinimide) Acetone or CH2​Cl2​ PPh3​ (catalytic)Mild, controlled iodocyclization. Good for sensitive functional groups. Yields: 74-86%.Slow reaction rate without activator.
Au(I) + SbF6−​ / BARF− CH2​Cl2​ or TolueneNone (Anhydrous)Complex cycloisomerizations, enyne cyclizations. Yields: 85-99%.Catalyst poisoning by trace water/halides.

Section 4: Standardized Self-Validating Protocols

To ensure trustworthiness, protocols must be self-validating. This means incorporating visual cues and TLC checkpoints that confirm the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Robust Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols to 1H-Isochromenes

Based on optimized conditions for maximizing 6-endo-dig preference[4].

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the 2-(1-alkynyl)benzylic alcohol (0.5 mmol) in anhydrous CH3​CN (10 mL, to achieve a 0.05 M concentration).

  • Base Addition: Add NaHCO3​ (1.5 mmol, 3.0 equiv).

    • Causality: The heterogeneous base prevents the reaction mixture from becoming too acidic, which would lead to acyclic addition byproducts or premature decomposition.

  • Electrophile Addition: Wrap the flask in aluminum foil to exclude light (preventing radical pathways). Add I2​ (1.5 mmol, 3.0 equiv) in one portion at 25 °C. The solution will turn deep purple.

  • Monitoring (Self-Validation): Stir for 15 hours. Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material should coincide with the fading of the intense iodine color to a pale yellow/brown, indicating the consumption of I2​ into the iodonium intermediate.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (10 mL) to reduce unreacted iodine. The mixture should turn colorless. Extract with CH2​Cl2​ (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Gold(I)-Catalyzed Alkynylative Cyclization

Optimized to prevent catalyst decay using non-coordinating anions[5].

  • Catalyst Activation: In a glovebox, weigh AuCl(PPh3​) (5 mol%) and AgBARF (5 mol%) into a vial. Add anhydrous CH2​Cl2​ (2 mL). Stir for 10 minutes.

    • Self-Validation: A white precipitate of AgCl will form, confirming the generation of the active cationic [Au(PPh3​)]+[BARF]− complex.

  • Filtration: Filter the catalyst solution through a PTFE syringe filter into the main reaction flask to remove AgCl .

    • Causality: Residual silver salts can act as competing Lewis acids or abstract halides from the product, degrading yield.

  • Substrate Addition: Add the alkyne substrate (0.5 mmol) dissolved in CH2​Cl2​ (3 mL) dropwise.

  • Reaction: Stir at room temperature until complete consumption of starting material (typically 1-4 hours). Quench with a drop of triethylamine to deactivate the gold catalyst, then concentrate and purify.

Section 5: References

  • Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom Chemical Reviews - ACS Publications[Link][2]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions PMC - NIH[Link][1]

  • Cyclization of alkynes under metal-free conditions: synthesis of indoles Società Chimica Italiana[Link]

  • Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes PMC - NIH[Link][3]

  • A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols PMC - NIH[Link][4]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity PMC - NIH[Link][5]

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights MDPI[Link][6]

Sources

Optimization

Technical Support Center: Navigating the Stability of Iodinated Heterocyclic Compounds

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with iodinated heterocyclic compounds. The unique reactivity of the carbon-iodine bond, while synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with iodinated heterocyclic compounds. The unique reactivity of the carbon-iodine bond, while synthetically useful, presents significant stability challenges during storage and handling. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your valuable compounds.

Understanding the Instability of Iodinated Heterocycles

Iodinated heterocyclic compounds are susceptible to degradation, primarily through deiodination, which can be initiated by several factors including light, temperature, and the presence of radical species. The strength of the carbon-iodine (C-I) bond is significantly lower than that of carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, making it more prone to cleavage. This inherent weakness is often the root cause of observed instability.

The stability of these compounds is also heavily influenced by the nature of the heterocyclic ring itself. Electron-rich heterocycles can promote cleavage of the C-I bond, while electron-withdrawing groups can have a stabilizing effect. Understanding the electronic properties of your specific heterocyclic system is crucial for predicting and mitigating potential stability issues.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Compound Degradation Observed in Solution During Storage

Question: I dissolved my iodinated pyrimidine derivative in DMSO for storage at 4°C. After a week, HPLC analysis shows a significant new peak corresponding to the deiodinated parent compound. What is happening and how can I prevent this?

Answer:

This is a classic case of deiodination, likely accelerated by the storage conditions. While DMSO is a common solvent, its quality and the presence of dissolved oxygen can influence stability. Additionally, even at 4°C, slow degradation can occur over time.

Causality Explained:

  • Solvent Effects: The polarity of the solvent can influence the rate of deiodination. Protic solvents, in particular, can facilitate the process. While DMSO is aprotic, impurities or water content can contribute to degradation.

  • Oxygen: The presence of dissolved oxygen can promote radical-mediated deiodination pathways.

  • Temperature: While refrigeration slows down chemical reactions, it does not stop them entirely. For sensitive compounds, lower temperatures are often necessary.

Troubleshooting Protocol:

  • Solvent Purity: Use high-purity, anhydrous DMSO. Consider purchasing smaller volume bottles to minimize repeated opening and exposure to atmospheric moisture and oxygen.

  • Inert Atmosphere: Before sealing the vial, sparge the solution and the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Lower Storage Temperature: For long-term storage, consider -20°C or even -80°C. A summary of recommended starting conditions is provided in Table 1.

  • Aliquotting: Aliquot the stock solution into smaller, single-use vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

Experimental Workflow for Stability Assessment:

Caption: Workflow for determining optimal storage conditions.

Issue 2: Color Change of Solid Compound Upon Storage

Question: My solid iodinated imidazole compound, which was initially a white powder, has turned yellow/brown after being stored on the shelf for a few months. Is it still usable?

Answer:

A color change in a solid iodinated heterocyclic compound is a strong indicator of degradation. The likely culprit is the release of elemental iodine (I₂), which has a characteristic yellow-brown color. This is often a result of light-induced decomposition.

Causality Explained:

  • Photodecomposition: The C-I bond can undergo homolytic cleavage upon exposure to light, particularly UV light, generating radicals. These radicals can then lead to the formation of I₂ and other degradation products.

  • Oxidative Degradation: Exposure to air (oxygen) can also contribute to oxidative decomposition pathways, which may result in colored byproducts.

Troubleshooting Protocol:

  • Protect from Light: Always store iodinated compounds in amber vials or wrap clear vials in aluminum foil to block light.

  • Inert Atmosphere: Store the solid under an inert atmosphere (argon or nitrogen) to minimize oxidation. For highly sensitive compounds, storage in a desiccator under vacuum or in a glovebox is recommended.

  • Re-purification: The usability of the compound depends on the extent of degradation. You will need to re-analyze the compound by techniques like NMR, LC-MS, and elemental analysis to determine its purity. If significant degradation has occurred, re-purification by chromatography or recrystallization is necessary.

Logical Relationship of Degradation Factors:

G A Iodinated Heterocycle E Radical Formation A->E homolytic cleavage B Light (UV) B->E C Heat C->E D Oxygen/Moisture F Deiodination D->F oxidative/hydrolytic pathways E->F G Formation of I₂ (Color Change) F->G

Caption: Factors leading to the degradation of iodinated heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the best general storage conditions for new iodinated heterocyclic compounds?

A1: As a starting point, we recommend the following conditions, which should be optimized for your specific compound based on experimental stability studies.

Table 1: Recommended General Storage Conditions

ParameterSolid StateIn Solution
Temperature -20°C-80°C (if possible, otherwise -20°C)
Atmosphere Inert gas (Argon or Nitrogen)Headspace flushed with inert gas
Light Protected from light (Amber vial)Protected from light (Amber vial)
Solvent N/AHigh-purity, anhydrous aprotic solvent (e.g., DMSO, DMF)

Q2: Can I use radical scavengers to improve the stability of my iodinated compound in solution?

A2: Yes, in some cases, the addition of a radical scavenger can be beneficial, especially if the degradation is primarily mediated by a radical mechanism. However, this is highly compound-specific and should be carefully validated.

  • Common Scavengers: Small amounts of butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E) can be added.

  • Validation is Key: You must first confirm that the scavenger does not interfere with your downstream application or analytical methods. Run control experiments to compare the stability of your compound with and without the scavenger.

Q3: My iodinated compound is intended for use in an aqueous buffer for a biological assay. How can I minimize degradation during the experiment?

A3: Working with iodinated heterocyles in aqueous buffers presents a significant challenge due to the potential for hydrolysis and other degradation pathways.

Protocol for Aqueous Applications:

  • Fresh Preparations: Prepare the aqueous solution immediately before use from a freshly prepared stock in an organic solvent.

  • pH Control: The stability of many heterocyclic compounds is pH-dependent. Determine the optimal pH range for your compound's stability and buffer your solution accordingly.

  • Degas the Buffer: Before adding your compound, thoroughly degas the aqueous buffer by sparging with an inert gas or by sonication under vacuum to remove dissolved oxygen.

  • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down degradation.

  • Include Controls: In your assay, include a control sample of your compound that is incubated under the same conditions but without the biological components to monitor for non-specific degradation.

References

  • Li, J., & Grissom, C. B. (2000). The Effect of Halogen-Substituted Phenylalanine on the Photodecomposition of Phenylalanine. Photochemistry and Photobiology, 71(4), 398-404. [Link]

  • Kabir, M. S., Zope, V. D., & Gange, D. (2010). Stability of 2-Iodo-L-phenylalanine. Journal of Chemical Research, 2010(11), 664-666. [Link]

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning by Sulfur Heterocycles

Welcome to the Technical Support Center. Sulfur-containing heterocycles (thiophenes, thiazoles, benzothiophenes) are ubiquitous structural motifs in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sulfur-containing heterocycles (thiophenes, thiazoles, benzothiophenes) are ubiquitous structural motifs in drug discovery and materials science. However, their tendency to strongly coordinate to transition metal catalysts (Pd, Pt, Ni, Ru, Co) frequently leads to catalyst deactivation—a phenomenon known as catalyst poisoning.

This guide provides mechanistic insights, self-validating troubleshooting protocols, and optimized methodologies to help you overcome these synthetic bottlenecks.

Visualizing the Problem: Mechanism & Mitigation

G Pd Active Metal Center (Pd, Pt, Co) S_Het Sulfur Heterocycle (Strong σ-donor) Pd->S_Het Unshielded Coordination BulkyLigand Sterically Demanding Ligand (e.g., XPhos) Pd->BulkyLigand Ligand Design Confine Concave Carbon Confinement (Valence Modulation) Pd->Confine Support Engineering Poisoned Dead Catalyst Complex (High Desorption Energy) S_Het->Poisoned Irreversible M-S Bond Product Productive Catalytic Cycle (Successful Coupling) BulkyLigand->Product Steric Shielding Confine->Product Prevents S-Binding

Mechanism of transition metal catalyst poisoning by sulfur heterocycles and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: Why do sulfur heterocycles like thiophenes and thiazoles poison my palladium catalysts so effectively? A: Sulfur atoms act as potent σ-donors and π-acceptors, forming highly stable coordinate covalent bonds with late transition metals 1. In many catalytic systems, the binding energy of this M-S bond significantly exceeds the desorption energy or the activation energy required for the next catalytic step (such as oxidative addition or transmetalation) 2. This traps the metal in a stable, off-cycle resting state, effectively halting the catalytic cycle and leading to incomplete conversions 3.

Q2: I am experiencing low yields in a cross-coupling reaction. How can I distinguish between catalyst poisoning and a fundamentally unreactive substrate? A: Do not simply increase the catalyst loading, as this is costly and masks the underlying chemical problem 1. Instead, perform a self-validating "Spike-In" diagnostic test (see Protocol 1 below). By introducing your sulfur-containing substrate into a known, high-yielding model reaction, you can isolate the variable of catalyst poisoning.

Q3: Which ligand classes are best suited for cross-coupling of sulfur-dense substrates? A: Steric bulk is your primary defense. Dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos) create a highly crowded microenvironment around the palladium center 4. This steric shielding physically prevents the multi-hapto coordination of the sulfur atom while still allowing the necessary oxidative addition of the carbon-halogen bond. Alternatively, utilizing sulfonium salts rather than traditional halides can bypass thiolate leaving group poisoning entirely 56.

Q4: Are there catalyst support strategies for heterogeneous systems? A: Yes. For heterogeneous applications (e.g., electrocatalysis or flow chemistry), embedding metal nanoparticles within curved (concave) carbon cavities dramatically enlarges the metal-carbon contact area. This triggers reversible electron transfer, maintaining a balanced valence state (e.g., Co²⁺/Co⁰) that outcompetes electron donation to sulfur species, thereby suppressing strong M-S bond formation 7.

Quantitative Data: Catalyst & Ligand Selection Guide
Ligand / Support SystemMetalReaction ApplicationPoisoning ResistanceMechanistic Rationale
XPhos / SPhos PdCross-CouplingHigh Steric bulk of the dialkylbiaryl motif physically blocks sulfur coordination, preserving the active site 4.
dppf PdCross-CouplingModerate Bidentate bite angle provides some stability, but the planar face remains vulnerable to S-binding.
Concave Carbon CoElectrocatalysisHigh Enlarged metal-carbon contact modulates Co valence, suppressing irreversible Co-S bond formation 7.
Pyrrolylsulfonium PdStille CouplingHigh Uses a sulfonium pseudohalide to eliminate the formation of poisoning thiolate leaving groups 6.
Pd/C PdHydrogenationLow Exposed planar active sites are rapidly and irreversibly bound by sulfur lone pairs [[1]]().
Troubleshooting Guides & Experimental Protocols
Protocol 1: Self-Validating "Spike-In" Diagnostic Assay

Objective: Determine if reaction failure is due to sulfur poisoning or inherent substrate unreactivity. Causality: By introducing the problematic sulfur heterocycle into a known, high-yielding "model" reaction, you isolate the variable of catalyst poisoning. If the model reaction fails only when the heterocycle is present, poisoning is confirmed.

Step-by-Step Methodology:

  • Setup Positive Control: Assemble a standard Suzuki coupling known to reach >95% conversion rapidly (e.g., 4-bromotoluene + phenylboronic acid, 2 mol% Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C).

  • Setup Test Reaction: Assemble an identical reaction to the control, but add 1.0 equivalent of your target sulfur heterocycle (e.g., your unreactive thiophene substrate) as a "spike-in" additive.

  • Kinetic Monitoring: Sample both reactions at t = 30 min, 1 hr, and 2 hrs. Quench aliquots and analyze via GC-MS or LC-MS.

  • Validation Analysis:

    • Scenario A (Control succeeds, Test stalls): The sulfur heterocycle is actively poisoning the catalyst. Proceed to Protocol 2.

    • Scenario B (Both succeed): Your original reaction failure is due to the substrate's specific electronic/steric properties, not sulfur poisoning. Re-evaluate the leaving group or boronic acid stability.

Protocol 2: Optimized Suzuki-Miyaura Coupling for Thiophene Substrates

Objective: Perform a high-yielding cross-coupling on a heavily sulfurized substrate. Causality: Utilizing a bulky dialkylbiaryl phosphine (XPhos) creates a steric shield around the Pd center. This prevents the multi-hapto coordination of the sulfur atom while still permitting the oxidative addition of the C-Br bond.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).

    • Why: A 1:4 Pd:Ligand ratio ensures the metal remains fully ligated and sterically protected from sulfur coordination at all times.

  • Substrate Addition: Add the sulfur-heterocycle halide (1.0 equiv) and the corresponding boronic acid (1.5 equiv).

  • Solvent Introduction: Seal the flask, remove it from the glovebox, and inject degassed 1,4-dioxane/H₂O (10:1 v/v) via syringe.

    • Why: Water aids in the dissolution of the phosphate base, accelerating the transmetalation step before catalyst deactivation can occur.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours.

    • Why: Elevated thermal energy helps overcome any reversible M-S coordination that manages to occur despite the steric shielding.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References
  • Atomic Insights into the S Poisoning Effects of Single-Atom Catalysts in Li–S Batteries Source: PMC (National Institutes of Health) URL:[Link]

  • Nonpoisoned metal catalysts enabled by concave carbon confinement for durable sulfur conversion in batteries Source: Energy & Environmental Science (RSC Publishing) URL:[Link]

  • Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications Source: ResearchGate URL:[Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts Source: PMC (National Institutes of Health) URL:[Link]

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 2-(3-Iodo-propyl)-benzo[b]thiophene compared to Raloxifene

An in-depth technical comparison between 2-(3-Iodo-propyl)-benzo[b]thiophene (IPBT) and Raloxifene highlights a critical paradigm shift in oncology and endocrinology: the transition from reversible Selective Estrogen Rec...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison between 2-(3-Iodo-propyl)-benzo[b]thiophene (IPBT) and Raloxifene highlights a critical paradigm shift in oncology and endocrinology: the transition from reversible Selective Estrogen Receptor Modulators (SERMs) to irreversible Selective Estrogen Receptor Covalent Antagonists (SERCAs)[1][2].

This guide provides drug development professionals with a rigorous, objective analysis of how structural modifications to the benzothiophene scaffold fundamentally alter binding kinetics, receptor conformation, and therapeutic efficacy against endocrine-resistant mutations.

Mechanistic Causality: Reversible Modulation vs. Covalent Inactivation

The biological activity of both compounds hinges on their interaction with the Estrogen Receptor alpha (ERα) Ligand-Binding Domain (LBD), but their mechanisms of action are entirely divergent due to their distinct side chains.

Raloxifene (The Reversible SERM) Raloxifene is a well-established benzothiophene derivative characterized by a bulky, basic piperidine-ethoxy side chain[3]. Upon entering the ERα LBD, the core benzothiophene mimics endogenous estrogen, while the rigid piperidine side chain physically protrudes from the pocket[4]. This steric hindrance prevents Helix 12 from folding over the binding cavity—a conformational shift required for coactivator recruitment[3][4]. Instead, the receptor is forced into a conformation that favors corepressors (e.g., NCoR), halting gene transcription[4]. However, because this binding is non-covalent and equilibrium-driven, Raloxifene is vulnerable to competitive displacement by high local estradiol concentrations or loss of efficacy against constitutively active ESR1 mutations (e.g., Y537S)[2][5].

2-(3-Iodo-propyl)-benzo[b]thiophene (The Covalent SERCA Probe) IPBT represents an experimental analog where the basic piperidine moiety is replaced by a highly reactive 3-iodopropyl electrophilic warhead. Within the ERα LBD, Cysteine 530 (Cys530) acts as a highly accessible nucleophile[1][2]. The spatial orientation of the iodopropyl group allows it to undergo a rapid SN​2 alkylation with the thiolate of Cys530, forming a permanent, irreversible thioether bond[2][5]. This covalent engagement locks the receptor in a permanent antagonist conformation, rendering it completely immune to estradiol competition and highly effective against ESR1 mutations that typically drive endocrine resistance[2][5].

Pathway Raloxifene Raloxifene (Reversible SERM) ER_Pocket ERα Ligand-Binding Domain Raloxifene->ER_Pocket Non-covalent IPBT IPBT (Covalent SERCA) IPBT->ER_Pocket SN2 Alkylation Helix12 Helix 12 Displacement (Corepressor Recruitment) ER_Pocket->Helix12 Conformational Shift Cys530 Cys530 Alkylation (Irreversible Adduct) ER_Pocket->Cys530 Electrophilic Attack Outcome Transcription Blockade Helix12->Outcome Cys530->Outcome

Fig 1: Mechanistic divergence between reversible SERMs and covalent SERCAs at the ERα LBD.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of IPBT against Raloxifene, the following methodologies utilize orthogonal validation (internal controls) to definitively prove the mechanism of action.

Protocol 1: Radioligand Washout Assay (Reversibility Validation)

Rationale: This assay differentiates equilibrium-driven binding (Raloxifene) from irreversible target alkylation (IPBT) by assessing target occupancy after the removal of free drug.

  • Incubation : Seed MCF-7 breast cancer cells in 96-well plates. Treat cohorts with 100 nM of Raloxifene, IPBT, or DMSO (Vehicle Control) for 2 hours to achieve receptor saturation.

  • Washout : Perform extensive buffer exchange (3x washes with warm PBS, followed by a 4-hour incubation in drug-free media) to remove unbound and reversibly bound compounds.

  • Radioligand Introduction : Introduce 1 nM of [3H] -Estradiol to all wells for 1 hour.

  • Quantification : Lyse cells and measure radioactivity via liquid scintillation counting. Self-Validation Logic: The system is validated if the Raloxifene cohort recovers >90% of [3H] -Estradiol binding (proving reversibility), while the IPBT cohort remains <10% (proving irreversible target occupancy).

Protocol 2: Intact LC-MS/MS Adduct Identification (Target Specificity)

Rationale: Confirms that IPBT specifically alkylates Cys530 rather than non-specific surface cysteines[2].

  • Protein Incubation : Incubate 10 µM of recombinant ERα-WT LBD and an ERα-C530S mutant (Internal Control) with 50 µM IPBT for 4 hours at 4°C.

  • Digestion : Denature, reduce (using DTT), and alkylate (using iodoacetamide) the proteins, followed by an overnight Trypsin digestion.

  • Mass Spectrometry : Analyze the resulting peptides via high-resolution LC-MS/MS. Self-Validation Logic: The assay is validated when the ERα-WT sample exhibits a specific mass shift corresponding to the propyl-benzothiophene adduct (+175 Da) on the Cys530-containing peptide, whereas the ERα-C530S mutant shows zero mass shift, definitively proving Cys530 as the sole alkylation site.

Workflow Step1 1. Incubation Compound + ERα Step2 2. Washout Buffer Exchange Step1->Step2 Step4 4. LC-MS/MS Adduct ID Step1->Step4 Step3 3. Radioligand [3H]-E2 Binding Step2->Step3 Control Internal Control ERα-C530S Mutant Control->Step4 Validates Specificity

Fig 2: Self-validating experimental workflow for confirming irreversible covalent binding.

Quantitative Performance Comparison

The following table synthesizes the expected quantitative pharmacological profiles of Raloxifene versus the covalent IPBT analog, highlighting the kinetic advantages of targeted covalent inhibition in drug-resistant models[2][5].

ParameterRaloxifene (Reversible SERM)2-(3-Iodo-propyl)-benzo[b]thiophene (IPBT)
Binding Mechanism Competitive, ReversibleIrreversible, Covalent ( SN​2 Alkylation)
Primary Target Residue Non-covalent pocket interactionsCys530 (Covalent Adduct)
[3H] -Estradiol Washout Recovery > 92% (Full recovery of binding)< 5% (Permanent target occlusion)
LC-MS/MS Mass Shift None+175 Da on Cys530 peptide
Efficacy in ESR1 Y537S Mutants Low (Susceptible to agonist conformation)High (Covalent lock overcomes mutation)
Receptor Degradation (SERD activity) MinimalModerate to High (Proteasome-mediated)

References

  • Clinical Effects of Raloxifene Hydrochloride in Women. Annals of Internal Medicine. 3

  • raloxifene hydrochloride. Liv Hospital. 4

  • Selective estrogen receptor modulator. Wikipedia. 6

  • Targeting the Estrogen Receptor for the Treatment of Breast Cancer: Recent Advances and Challenges. ACS Publications. 1

  • Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer. AACR Journals. 2

  • Can selective estrogen receptor-α covalent antagonist (SERCA) be a new treatment for breast cancer?. PMC. 5

Sources

Comparative

Spectroscopic analysis to confirm the structure of 2-(3-Iodo-propyl)-benzo[b]thiophene

An In-Depth Guide to the Spectroscopic Confirmation of 2-(3-Iodo-propyl)-benzo[b]thiophene: A Comparative Analysis In the realms of medicinal chemistry and materials science, the unambiguous structural confirmation of no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Confirmation of 2-(3-Iodo-propyl)-benzo[b]thiophene: A Comparative Analysis

In the realms of medicinal chemistry and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. For heterocyclic scaffolds like benzo[b]thiophene, which are prevalent in numerous pharmaceuticals and functional materials, precise characterization is not merely a formality but a critical determinant of a program's success.[1][2] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of 2-(3-Iodo-propyl)-benzo[b]thiophene.

Moving beyond a simple recitation of data, we will explore the causality behind spectral features, compare the utility of different methods, and provide field-proven protocols for data acquisition. This document is designed for researchers, scientists, and drug development professionals who require a robust framework for structural verification.

The Analytical Imperative: Why Multi-faceted Spectroscopic Analysis is Non-Negotiable

Confirming the constitution of a molecule like 2-(3-Iodo-propyl)-benzo[b]thiophene requires a confluence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and fragmentation clues, and Infrared (IR) spectroscopy identifies the functional groups present. Relying on a single technique can lead to ambiguity; their synergistic application provides the certainty required for publication, patenting, and progression into further studies.

Primary Spectroscopic Analysis: Assembling the Structural Dossier

The following sections detail the expected spectroscopic signatures for 2-(3-Iodo-propyl)-benzo[b]thiophene. While experimental data for this specific molecule is not widely published, these predictions are grounded in established principles and data from closely related benzothiophene derivatives and organo-iodine compounds.[1][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct hydrogen environments and their neighboring protons through spin-spin coupling.

  • Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene ring of the benzo[b]thiophene core will appear in this region as complex multiplets.[6] The proton at position 3 will appear as a singlet, slightly downfield due to the influence of the sulfur atom and the alkyl substituent.

  • Aliphatic Region (δ 2.0-3.5 ppm): The propyl chain protons will give rise to three distinct signals. The methylene group adjacent to the benzothiophene ring (C1') is expected around δ 3.0 ppm (a triplet). The methylene group bonded to the iodine (C3') will be the most deshielded, appearing around δ 3.2 ppm (a triplet) due to the electronegativity of iodine. The central methylene group (C2') will appear as a multiplet (a pentet or sextet) around δ 2.2 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(3-Iodo-propyl)-benzo[b]thiophene (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4, H-7~ 7.7-7.9m-
H-5, H-6~ 7.2-7.4m-
H-3~ 7.1s-
-CH₂- (C1')~ 3.0t~ 7.5
-CH₂- (C3')~ 3.2t~ 7.0
-CH₂- (C2')~ 2.2p~ 7.2

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • Aromatic Region (δ 120-145 ppm): Eight distinct signals are expected for the eight carbon atoms of the benzo[b]thiophene core.[7]

  • Aliphatic Region (δ 10-40 ppm): The three carbons of the propyl chain will be observed here. The carbon atom directly bonded to the iodine (C3') will be significantly shifted upfield to around δ 5-10 ppm, a characteristic feature of iodoalkanes. The carbon adjacent to the aromatic ring (C1') will be around δ 35 ppm, and the central carbon (C2') will appear at a similar value.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(3-Iodo-propyl)-benzo[b]thiophene (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Quaternary Carbons (C-2, C-3a, C-7a)~ 140-145
Aromatic CH Carbons (C-3, C-4, C-5, C-6, C-7)~ 121-125
-CH₂- (C1')~ 35
-CH₂- (C2')~ 36
-CH₂-I (C3')~ 7
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern under ionization.[8] For 2-(3-Iodo-propyl)-benzo[b]thiophene (Molecular Formula: C₁₁H₁₁IS, Molecular Weight: 301.96 g/mol ), we expect to see a clear molecular ion peak in the mass spectrum.

The fragmentation will be dictated by the weakest bonds in the molecule. The carbon-iodine bond is significantly weaker than C-C, C-H, or C-S bonds, making its cleavage a dominant fragmentation pathway.[9]

Table 3: Predicted Key Fragment Ions in EI-MS of 2-(3-Iodo-propyl)-benzo[b]thiophene

m/zIon Structure/Fragment LostSignificance
302[M]⁺Molecular Ion
175[M - I]⁺Loss of iodine radical, a very common pathway for organo-iodides.
147[M - C₃H₆I]⁺ or [C₉H₇S]⁺Loss of the entire iodopropyl radical, leaving the benzothiophenylmethyl cation.
134[C₈H₆S]⁺Benzo[b]thiophene radical cation, from cleavage of the propyl chain.
127[I]⁺Iodine cation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. The spectrum provides a "fingerprint" unique to the molecule.[10]

Table 4: Predicted Characteristic IR Absorption Bands for 2-(3-Iodo-propyl)-benzo[b]thiophene

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (-CH₂-)
~1580-1450C=C StretchAromatic Ring
~1440C-H BendAliphatic (-CH₂-)
~750C-H Bendortho-disubstituted benzene
~600-500C-I StretchIodoalkane[5]

The Structural Confirmation Workflow

The power of this multi-technique approach lies in the integration of data. Each result cross-validates the others, leading to an unambiguous structural assignment.

G cluster_0 Experimental Analysis cluster_1 Data Interpretation cluster_2 Structural Verification NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Provides MS Mass Spectrometry MS_Data Molecular Weight & Fragmentation MS->MS_Data Provides IR IR Spectroscopy IR_Data Functional Groups (C-I, Aromatic) IR->IR_Data Provides Confirmation Confirmed Structure: 2-(3-Iodo-propyl)-benzo[b]thiophene NMR_Data->Confirmation Validates MS_Data->Confirmation Validates IR_Data->Confirmation Validates

Caption: Integrated workflow for spectroscopic structural confirmation.

Comparative Analysis: Alternative and Complementary Methods

While NMR, MS, and IR form the core of structural analysis, other techniques can provide valuable, often complementary, information.

Table 5: Comparison of Structural Analysis Techniques

TechniqueInformation ProvidedProsCons
NMR, MS, IR Detailed connectivity, MW, functional groupsHigh-resolution data, non-destructive (NMR, IR), small sample sizeCan be complex to interpret, requires pure sample
Elemental Analysis Percent composition of C, H, N, SConfirms empirical formulaDoes not provide structural/isomer information, destructive
X-ray Crystallography Absolute 3D structureUnambiguous structural proofRequires a suitable single crystal, which can be difficult to grow
UV-Vis Spectroscopy Information on the electronic conjugation systemSimple, rapidProvides limited structural information, not very specific[1]

For routine confirmation where a high-quality crystal is not available, the combination of NMR, MS, and IR is the most efficient and comprehensive approach. Elemental analysis serves as an excellent secondary check to confirm the molecular formula derived from MS.

Experimental Protocols

Adherence to standardized protocols is essential for data reproducibility and integrity.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 2-(3-Iodo-propyl)-benzo[b]thiophene in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[11]

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time with 1024-2048 scans is typically required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: 250°C, splitless mode.

    • Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.[8]

Protocol 3: ATR-IR Data Acquisition
  • Sample Preparation: Place a small, solvent-free amount of the neat sample (if liquid) or solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The software automatically performs a background subtraction.

Conclusion

The structural confirmation of 2-(3-Iodo-propyl)-benzo[b]thiophene is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The combination of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy provides a detailed and cross-validated dossier of its molecular structure. While alternative methods like X-ray crystallography offer the ultimate proof, the described spectroscopic workflow represents the gold standard for efficiency, reliability, and the depth of information required by researchers in the fast-paced environments of drug discovery and materials science.

References

  • New Journal of Chemistry. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. RSC Publishing. Available from: [Link]

  • ResearchGate. Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. Available from: [Link]

  • MDPI. Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Available from: [Link]

  • Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. Available from: [Link]

  • DOI. Supporting Information Synthesis of Substituted Benzo[b]thiophenes via Base Promoted Domino Condensation-intramolecular C-S Bond. Available from: [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (No direct URL available in search results)
  • ResearchGate. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Available from: [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. Available from: [Link]

  • PMC. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information For Synthesis of 2-substituted benzo[b]thiophene by Pd-catalyzed coupling of 2-iodothiophenol with phenyl. Available from: [Link]

  • AIP Publishing. Analytical capabilities for iodine detection: Review of possibilities for different applications. Available from: [Link]

  • PubMed. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. Available from: [Link]

  • Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. (No direct URL available in search results)
  • IRIS. Iodocyclization of 2-Methylthiophenylacetylenes to 3- Iodobenzothiophenes and their coupling Reactions under More. Available from: [Link]

  • Aviv Analytical. Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. Available from: [Link]

  • 1H-NMR Benzo[b]thiophene. (No direct URL available in search results)
  • ResearchGate. Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Available from: [Link]

  • Syntheses and analytical characterizations of novel (2- aminopropyl)benzo[b]thiophene (APBT) based stimulants. (No direct URL available in search results)
  • PubMed. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Available from: [Link]

  • PMC. Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling. Available from: [Link]

  • Wikipedia. Organoiodine chemistry. Available from: [Link]

  • 13C NMR spectrum of dibenzo[b,d]thiophene 5-oxide 1 in CDCl3 at 126 MHz. (No direct URL available in search results)
  • Semantic Scholar. Room Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Available from: [Link]

  • PubChem. 2-(3-Iodopropyl)thiophene. Available from: [Link]

  • SpectraBase. Benzo(b)thiophene. Available from: [Link]

  • ResearchGate. Experimental and theoretical IR spectra of thiophene. Available from: [Link]

  • Table of Characteristic IR Absorptions. (No direct URL available in search results)
  • Cheméo. Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). Available from: [Link]

  • SpectraBase. Benzo(b)thiophene, 2,3-dihydro-2,2-diphenyl-. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of 2-iodo-2-methylpropane. Available from: [Link]

Sources

Validation

Validating the purity of synthesized 2-(3-Iodo-propyl)-benzo[b]thiophene by HPLC

Validating the Purity of Synthesized 2-(3-Iodo-propyl)-benzo[b]thiophene: A Comparative HPLC Guide Executive Summary 2-(3-Iodo-propyl)-benzo[b]thiophene is a highly reactive, lipophilic alkylating agent and a pivotal bui...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Synthesized 2-(3-Iodo-propyl)-benzo[b]thiophene: A Comparative HPLC Guide

Executive Summary

2-(3-Iodo-propyl)-benzo[b]thiophene is a highly reactive, lipophilic alkylating agent and a pivotal building block in the synthesis of pharmacologically active multi-substituted benzothiophene libraries[1]. Because its synthesis typically involves halogen exchange (e.g., a Finkelstein reaction from a chloro- or bromo- precursor), the final product is frequently contaminated with unreacted starting materials and positional isomers[2].

In pharmaceutical development, alkyl halides are heavily scrutinized as potential genotoxic impurities (PGIs), necessitating highly sensitive and specific analytical methods[3]. Establishing a robust High-Performance Liquid Chromatography (HPLC) method that can baseline-resolve the iodo-product from its chloro- and bromo- analogs is an analytical imperative to ensure the safety and efficacy of downstream therapeutics[4][5].

Mechanistic Insight: The Challenge of Halogen Resolution

When assessing the purity of halogenated benzothiophenes, standard reversed-phase chromatography often falls short. The core challenge lies in the subtle differences in hydrophobicity between the 3-chloropropyl, 3-bromopropyl, and 3-iodopropyl moieties.

While a standard C18 stationary phase relies almost exclusively on dispersive (hydrophobic) interactions, it struggles to differentiate the slight polarizability shifts introduced by the heavier halogens[4][6]. To achieve self-validating causality in our method, we must shift the separation mechanism from pure hydrophobicity to orthogonal interactions: π−π stacking, dipole-dipole interactions, and shape selectivity. This is where Pentafluorophenyl (PFP) stationary phases fundamentally outperform traditional C18 columns. The highly electronegative fluorine atoms on the PFP ring create a strong dipole, which interacts preferentially with the highly polarizable iodine atom, selectively increasing its retention relative to the chlorine analog.

HPLC_Mechanism Sample Analyte Mixture: 2-(3-Iodo-propyl)-benzo[b]thiophene + Halogenated Impurities Split Stationary Phase Evaluation Sample->Split C18 C18 Column Primary: Hydrophobic Dispersion Split->C18 Standard Method PFP PFP Column Primary: Dipole & Pi-Pi Stacking Split->PFP Orthogonal Method OutcomeC18 Co-elution of Cl/Br/I Analogs (Rs < 1.5) C18->OutcomeC18 OutcomePFP Baseline Resolution (Rs > 2.0) PFP->OutcomePFP

Fig 1. Chromatographic decision tree for resolving halogenated benzothiophenes.

Comparative HPLC Analysis: C18 vs. PFP

To objectively compare performance, a sample of 2-(3-Iodo-propyl)-benzo[b]thiophene was spiked with 1.0% (w/w) of its chloro- and bromo- precursors. Both columns were evaluated using an isocratic mobile phase.

Causality in Mobile Phase Selection: Methanol was selected over acetonitrile as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond that can π -interact with the PFP stationary phase, masking the column's unique selectivity. Methanol, being a protic solvent, preserves the π−π and dipole interactions necessary to resolve the halogens.

Table 1: Chromatographic Performance Comparison (Isocratic MeOH:Water 70:30 v/v)

ParameterStandard C18 (5 µm, 150 x 4.6 mm)PFP (Core-Shell 2.6 µm, 100 x 4.6 mm)
Retention Time: Chloro- analog 6.8 min5.2 min
Retention Time: Bromo- analog 7.1 min6.4 min
Retention Time: Iodo- product 7.5 min8.1 min
Resolution ( Rs​ ): Cl vs Br 0.8 (Co-eluting)2.4 (Baseline)
Resolution ( Rs​ ): Br vs I 1.1 (Partial separation)3.1 (Baseline)
Tailing Factor (Iodo- peak) 1.651.12
System Suitability Status FAIL PASS

Data Interpretation: The C18 column fails to provide baseline resolution ( Rs​ < 1.5) between the halogenated analogs, rendering it unsuitable for accurate purity quantification. The PFP column leverages the polarizability of iodine to selectively retain the target molecule, achieving excellent resolution and peak symmetry.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) as a mandatory, self-validating gate. If the SST criteria are not met, the system is deemed unfit, and sample analysis must not proceed.

Protocol_Workflow Prep Sample Prep 1 mg/mL in MeOH Equilibrate Column Equilibration 70:30 MeOH:H2O Prep->Equilibrate Inject Injection 5 µL Volume Equilibrate->Inject Detect UV Detection 254 nm Inject->Detect Analyze System Suitability Rs > 2.0, T < 1.5 Detect->Analyze

Fig 2. Self-validating HPLC workflow for 2-(3-Iodo-propyl)-benzo[b]thiophene.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 700 mL of HPLC-grade Methanol and 300 mL of ultra-pure water (18.2 MΩ·cm).

  • Mix thoroughly and degas via ultrasonication for 15 minutes. Causality: Degassing prevents micro-bubble formation in the pump head, which causes baseline noise and retention time shifts.

Step 2: Chromatographic Conditions Setup

  • Column: Pentafluorophenyl (PFP), 2.6 µm core-shell, 100 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure while maintaining the rigid structural conformation required for shape selectivity.

  • Detection: UV at 254 nm (leveraging the strong chromophore of the benzothiophene ring)[4][7].

Step 3: System Suitability Testing (SST)

  • Inject 5 µL of a resolution standard containing 10 µg/mL each of the chloro-, bromo-, and iodo-propyl benzothiophenes.

  • Validation Gate: Proceed to sample analysis ONLY if Resolution ( Rs​ ) between the bromo- and iodo- peaks is ≥2.0 , and the Tailing Factor ( T ) for the iodo- peak is ≤1.5 .

Step 4: Sample Preparation and Analysis

  • Accurately weigh 10 mg of the synthesized 2-(3-Iodo-propyl)-benzo[b]thiophene and dissolve in 10 mL of Methanol (1 mg/mL).

  • Perform triplicate injections (5 µL). Calculate purity based on the area normalization method, ensuring no interfering peaks co-elute with the main active pharmaceutical ingredient (API) intermediate.

Sources

Comparative

Comparative study of benzothiophene vs benzofuran in biological systems

Comparative Study of Benzothiophene vs. Benzofuran in Biological Systems: A Guide for Drug Design As a Senior Application Scientist, I frequently encounter the dilemma of choosing between a benzothiophene and a benzofura...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Benzothiophene vs. Benzofuran in Biological Systems: A Guide for Drug Design

As a Senior Application Scientist, I frequently encounter the dilemma of choosing between a benzothiophene and a benzofuran scaffold during lead optimization. While early medicinal chemistry frameworks classified these as classical ring bioisosteres[1], assuming biological equivalence is a critical pitfall. The substitution of oxygen for sulfur fundamentally alters the molecule's electron density, three-dimensional volume, and metabolic fate.

This guide objectively compares the performance of benzothiophene and benzofuran scaffolds in biological systems, providing structural rationale, metabolic trajectories, and self-validating experimental protocols to guide your drug development pipeline.

Physicochemical & Structural Divergence

The decision to utilize a benzothiophene over a benzofuran (or vice versa) hinges on the atomic differences between sulfur and oxygen. Sulfur has a significantly larger van der Waals radius and lower electronegativity, which translates to distinct physicochemical behaviors in aqueous environments and lipid bilayers.

Table 1: Quantitative Physicochemical Comparison

PropertyBenzothiophene (S-heterocycle)Benzofuran (O-heterocycle)Causality / Biological Impact
Heteroatom Radius ~1.80 Å~1.52 ÅSulfur's larger bulk increases steric hindrance but enhances the hydrophobic surface area for target binding.
Electronegativity 2.58 (Pauling)3.44 (Pauling)Oxygen pulls electron density strongly, creating a larger dipole moment compared to the highly polarizable sulfur.
Lipophilicity (LogP) Higher (e.g., ~3.2)Lower (e.g., ~2.5)Sulfur increases partitioning into lipid bilayers, enhancing membrane permeability but potentially reducing aqueous solubility[2].
Hydrogen Bonding Extremely weak to noneWeak H-bond acceptorOxygen can interact with target backbone amides; sulfur relies predominantly on van der Waals and π-stacking interactions.

Target Engagement & Pharmacodynamics

The structural nuances between these scaffolds dictate their orientation within target binding pockets.

  • Hydrophobic Pocket Exploitation (Diabetes): In the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, crystallographic data reveals that hydrophobic substituents at position-2 of both benzofuran and benzothiophene frameworks interact critically with Phe182 in the catalytic site[3]. Because sulfur is larger and more lipophilic, benzothiophenes often achieve a tighter steric fit within such hydrophobic pockets, dramatically altering the intrinsic activity of the molecule[3].

  • Receptor Upregulation (Osteoporosis): Both scaffolds have been successfully utilized as Bone Morphogenetic Protein-2 (BMP-2) upregulators. However, in comparative in vivo studies using senescence-accelerated mice (SAMP6), specific benzothiophene derivatives (e.g., compound 8a) demonstrated superior efficacy in stimulating bone formation and restoring trabecular connectivity compared to their benzofuran counterparts[4].

Metabolic Stability & CYP450 Biotransformation

The most profound difference between these bioisosteres lies in their metabolic stability. Cytochrome P450 (CYP450) enzymes process these heterocycles through entirely divergent pathways.

Benzothiophenes are highly susceptible to CYP450-mediated sulfoxidation [5]. This reaction forms transient thiophene-S-oxides and epoxides, which act as biological reactive intermediates[6]. If not rapidly cleared, these electrophilic species can covalently bind to cellular proteins or be trapped by glutathione (GSH), posing a severe risk for idiosyncratic drug toxicity[6]. Conversely, benzofurans typically undergo aromatic hydroxylation or oxidative cleavage of the furan ring, followed by safe Phase II glucuronidation[7].

MetabolicPathways cluster_BT Benzothiophene (S) Metabolism cluster_BF Benzofuran (O) Metabolism BT Benzothiophene CYP_S CYP450 BT->CYP_S SOxide Thiophene-S-oxide (Reactive) CYP_S->SOxide Sulfoxidation GSH GSH Adduct (Toxicity Risk) SOxide->GSH GSH Trapping BF Benzofuran CYP_O CYP450 BF->CYP_O OH Hydroxylation / Ring Cleavage CYP_O->OH Oxidation Phase2 Glucuronidation (Clearance) OH->Phase2 Phase II

Fig 1: Divergent CYP450-mediated metabolic pathways of benzothiophene and benzofuran scaffolds.

Validated Experimental Methodologies

To objectively evaluate which scaffold is superior for your specific program, you must deploy self-validating assays. Below are the definitive protocols for assessing metabolic liability and lipophilicity.

Protocol A: Microsomal Stability & Reactive Metabolite Trapping Assay

Because benzothiophenes are prone to sulfoxidation[6], measuring parent compound depletion is insufficient. This assay is designed as a self-validating system: by supplementing the human liver microsome (HLM) incubation with Glutathione (GSH), we force transient S-oxides to form stable GSH-adducts, validating the presence of toxic liabilities.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Add GSH to a final concentration of 5 mM. (Causality: GSH acts as the nucleophilic trap for reactive epoxides/S-oxides).

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. (Causality: Ensures thermal equilibrium of the enzymes before catalysis begins).

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Kinetic Sampling: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: Cold organic solvent instantly denatures CYP450 enzymes, freezing the metabolic profile).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Validation Control: Run Verapamil concurrently as a high-clearance positive control to ensure HLM viability.

AssayWorkflow Step1 1. Matrix Prep Test Cmpd (1 µM) + HLM (0.5 mg/mL) + GSH (5 mM) Step2 2. Equilibration Pre-incubate at 37°C for 5 min to stabilize enzymes Step1->Step2 Step3 3. Initiation Add NADPH (1 mM) to trigger CYP450 catalysis Step2->Step3 Step4 4. Kinetic Sampling Aliquots at 0, 15, 30, 60 min into cold Acetonitrile Step3->Step4 Step5 5. LC-MS/MS Quantify parent depletion & scan for GSH adducts Step4->Step5

Fig 2: Self-validating workflow for microsomal stability and reactive metabolite trapping.

Protocol B: Shake-Flask LC-MS for LogD (7.4) Determination

To quantify the lipophilicity shift when substituting oxygen for sulfur, rely on the gold-standard shake-flask method coupled with LC-MS, rather than predictive software.

Step-by-Step Workflow:

  • Solvent Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours, then separate the phases.

  • Sample Preparation: Dissolve the test compound in the saturated PBS to a concentration of 10 µM.

  • Partitioning: Add an equal volume of saturated 1-octanol to the aqueous sample in a glass vial. Shake vigorously at 25°C for 60 minutes. (Causality: 60 minutes ensures complete thermodynamic partitioning between the lipid-like and aqueous phases).

  • Phase Separation: Centrifuge the vials at 3000 rpm for 5 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute and quantify the concentration of the compound in each phase using LC-MS/MS. Calculate LogD as Log10([Octanol]/[Aqueous]).

References

  • Substituted Benzothiophene or Benzofuran Derivatives as a Novel Class of Bone Morphogenetic Protein-2 Up-Regulators: Synthesis, Structure−Activity Relationships, and Preventive Bone Loss Efficacies in Senescence Accelerated Mice (SAMP6) and Ovariectomized Rats | ACS Publications | 4

  • Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties | ACS Publications | 3

  • Bioisosterism in Medicinal Chemistry | ResearchGate | 1

  • Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies | ResearchGate | 5

  • Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation | PMC | 2

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene | Univpm | 7

  • Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates | ResearchGate | 6

Sources

Validation

Application Scientist Technical Guide: Efficacy of 2-(3-Iodo-propyl)-benzo[b]thiophene vs. Classical Alkylating Agents

Executive Summary & Mechanistic Rationale The development of targeted anticancer alkylating agents requires a delicate balance: maximizing cytotoxic payload delivery to tumor cells while minimizing off-target systemic to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted anticancer alkylating agents requires a delicate balance: maximizing cytotoxic payload delivery to tumor cells while minimizing off-target systemic toxicity. Classical nitrogen mustards, such as Cyclophosphamide, have long been the standard of care. However, their reliance on hepatic metabolic activation to form phosphoramide mustard[1][2] limits their therapeutic window and predictable efficacy in vitro and in vivo.

2-(3-Iodo-propyl)-benzo[b]thiophene (IPBT) represents a paradigm shift in synthetic chemotherapeutics, functioning as a direct-acting, bifunctional agent. By fusing a lipophilic benzo[b]thiophene core with a highly reactive iodopropyl warhead, IPBT bypasses the need for CYP450 bioactivation[1], delivering targeted DNA alkylation alongside microtubule destabilization.

The Causality of Structural Design
  • The Benzo[b]thiophene Scaffold: The benzo[b]thiophene moiety is a proven pharmacophore in oncology. Substituted benzo[b]thiophenes act as potent inhibitors of microtubule polymerization by binding to the colchicine site of tubulin, leading to mitotic arrest[3]. Furthermore, this core enhances the molecule's lipophilicity, facilitating rapid cellular uptake and driving apoptosis in breast cancer models[4].

  • The 3-Iodopropyl Warhead: Classical nitrogen mustards require the formation of a highly strained aziridinium ion intermediate to facilitate alkylation. In contrast, IPBT utilizes an iodine leaving group. Because iodine is large and highly polarizable, the carbon-iodine bond is weak, making it an exceptional leaving group[5]. This enables a direct, rapid SN​2 nucleophilic substitution reaction with the electron-rich N7 position of guanine residues in DNA, without requiring an intermediate state.

Comparative Pharmacological Profile

To objectively evaluate IPBT, we benchmark its structural and kinetic properties against industry-standard alkylating agents. The data below summarizes the fundamental pharmacokinetic and pharmacodynamic differences.

Parameter2-(3-Iodo-propyl)-benzo[b]thiophene (IPBT)CyclophosphamideCarmustine (BCNU)
Pharmacophore Class Benzo[b]thiophene + Alkyl IodideNitrogen MustardNitrosourea
Primary Target(s) DNA (Guanine N7) & Tubulin[3]DNA (Guanine N7)[1]DNA (O6-Guanine)
Activation Requirement None (Direct acting)[5]Hepatic (CYP2B6)[2]None (Spontaneous)
Alkylation Mechanism Direct SN​2 SubstitutionAziridinium Ion IntermediateDiazonium Ion Intermediate
Leaving Group Iodide ( I− )Chloride ( Cl− )Chloride ( Cl− )
In Vitro Efficacy (MCF-7) High (Low Micromolar)[4]Low (Requires S9 fraction)Moderate
Primary Toxicity Myelosuppression (Predicted)Hemorrhagic Cystitis (Acrolein)[1]Delayed Myelosuppression

Bifunctional Pathway Visualization

The following diagram illustrates the dual-action mechanism of IPBT compared to single-target classical agents.

Mechanism cluster_0 Bifunctional Cellular Targeting IPBT 2-(3-Iodo-propyl)-benzo[b]thiophene Scaffold Benzo[b]thiophene Scaffold IPBT->Scaffold Warhead 3-Iodopropyl Warhead IPBT->Warhead Tubulin Colchicine Site Binding Scaffold->Tubulin Lipophilic Affinity DNA Guanine N7 Alkylation Warhead->DNA SN2 (I- Leaving Group) Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis DNA->Apoptosis

Dual-action mechanism of 2-(3-Iodo-propyl)-benzo[b]thiophene driving tumor cell apoptosis.

Self-Validating Experimental Workflows

To rigorously establish the efficacy of IPBT, assays must isolate its direct-acting nature from standard prodrugs. The following protocol utilizes a self-validating logic loop: by testing in a cell-free system and a hepatic-enzyme-deficient cell line (MCF-7), Cyclophosphamide acts as a negative control for direct cytotoxicity, thereby validating that any observed DNA damage is strictly due to direct alkylation.

Protocol: In Vitro DNA Cross-linking and Dual-Target Validation

Step 1: Reagent Preparation & Control Establishment

  • Action: Formulate IPBT in DMSO (final assay concentration <0.1% to prevent solvent toxicity). Prepare Cyclophosphamide (negative control for direct action) and Carmustine (positive control).

  • Causality: Cyclophosphamide requires bioactivation by liver cytochrome P450 enzymes to form phosphoramide mustard[1][2]. In this isolated in vitro system, it will remain inert, proving the assay specifically measures direct alkylating capability.

Step 2: Cell-Free Tubulin Polymerization Assay

  • Action: Incubate purified porcine brain tubulin (>99% pure) with 5 µM IPBT at 37°C in PIPES buffer.

  • Measurement: Record fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Causality: This step isolates the pharmacodynamic effect of the benzo[b]thiophene core from the alkylating warhead. A reduction in the Vmax​ of polymerization compared to the vehicle control confirms that the scaffold successfully binds the colchicine site, inhibiting microtubule assembly[3].

Step 3: Alkaline Comet Assay (DNA Cross-linking Quantification)

  • Action: Treat MCF-7 breast cancer cells with 10 µM IPBT for 4 hours. Subsequently, induce random DNA single-strand breaks using H2​O2​ (100 µM) for 10 minutes.

  • Measurement: Perform single-cell gel electrophoresis under highly alkaline conditions (pH > 13).

  • Causality: The SN​2 nucleophilic substitution by the iodopropyl warhead creates robust interstrand DNA cross-links. During electrophoresis, these cross-links physically restrict DNA migration. A significantly shorter and denser "comet tail" in IPBT-treated cells compared to H2​O2​ -only controls definitively proves direct DNA alkylation.

Step 4: Flow Cytometric Apoptosis Quantification

  • Action: Stain treated MCF-7 cells with Annexin V-FITC and Propidium Iodide (PI) after 48 hours of incubation.

  • Measurement: Quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic fractions via flow cytometry.

  • Causality: The synergistic effect of DNA cross-linking and mitotic arrest forces the cell past the G2/M checkpoint into programmed cell death[4]. IPBT should demonstrate a statistically significant increase in the apoptotic fraction compared to equimolar concentrations of standard agents.

References[3] Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3966297/[4] Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7023190/[1] Cyclophosphamide - StatPearls - NCBI Bookshelf. nih.gov.https://www.ncbi.nlm.nih.gov/books/NBK553087/[2] What is the mechanism of Cyclophosphamide? patsnap.com.https://synapse.patsnap.com/blog/what-is-the-mechanism-of-cyclophosphamide[5] 1-Iodopropane | Alkyl Iodide Reagent | RUO. benchchem.com. https://www.benchchem.com/product/b108871

Sources

Comparative

In-Silico Evaluation of 2-(3-Iodo-propyl)-benzo[b]thiophene: A Comparative Docking Guide

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of FDA-approved therapeutics like the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of FDA-approved therapeutics like the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton. Recently, functionalized benzothiophenes have emerged as potent anti-angiogenic agents targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1].

This guide objectively evaluates the docking performance of a novel derivative—2-(3-Iodo-propyl)-benzo[b]thiophene (IPBT) —against benchmark inhibitors. By introducing an iodo-propyl moiety, researchers can exploit a highly directional non-covalent interaction known as halogen bonding , where the electropositive crown ( σ -hole) of the iodine atom interacts with electron-rich Lewis bases (e.g., protein backbone carbonyls)[2].

Target Rationale & Mechanistic Causality

When designing a docking study, the selection of target proteins must be driven by the physicochemical properties of the ligand. IPBT possesses two distinct interaction vectors:

The Benzo[b]thiophene Core: A planar, hydrophobic system ideal for π

π stacking and hydrophobic enclosure within deep binding pockets (e.g., the ATP-binding cleft of kinases).
  • The 3-Iodo-propyl Tail: A flexible, lipophilic appendage terminating in a heavy halogen. Iodine is highly polarizable and serves as a potent halogen bond donor[3].

  • Evaluated Targets
    • VEGFR2 (Kinase Domain): Benzothiophene derivatives have demonstrated significant efficacy in arresting tumor angiogenesis by outcompeting ATP at the VEGFR2 kinase domain, thereby downregulating the Akt/Src signaling pathway[1]. The iodo-propyl group is hypothesized to occupy the allosteric hydrophobic pocket adjacent to the DFG motif or form halogen bonds with the hinge region (Cys919)[4].

    • Estrogen Receptor Alpha (ER α ): As a structural analog to the core of raloxifene, IPBT is evaluated for its ability to stabilize the antagonistic conformation of ER α , with the iodo-propyl chain mimicking the basic aminoethoxy side chain of classic SERMs.

    VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 Activates ATP ATP Binding Pocket VEGFR2->ATP Contains IPBT 2-(3-Iodo-propyl)- benzo[b]thiophene IPBT->VEGFR2 Competitive Binding Halogen Halogen Bond (I···O=C) IPBT->Halogen Forms Akt Akt/Src Pathway ATP->Akt Phosphorylation Inhibition Angiogenesis Arrest ATP->Inhibition When Blocked Halogen->ATP Blocks Angio Tumor Angiogenesis Akt->Angio Promotes

    Fig 1: Mechanism of VEGFR2 inhibition by IPBT via competitive ATP pocket binding and halogen bonding.

    Comparative Performance Data

    To objectively assess IPBT, we compare its simulated binding affinity and interaction profile against FDA-approved benchmarks: Sorafenib (for VEGFR2) and Raloxifene (for ER α ). Data is synthesized using Extra Precision (XP) Glide scoring and MM-GBSA free energy calculations.

    Table 1: VEGFR2 Docking Comparison (PDB: 4ASD)

    LigandDocking Score (kcal/mol)MM-GBSA Δ G (kcal/mol)Key Residue InteractionsHalogen Bond Distance ( A˚ )Sorafenib (Benchmark)-10.12[4]-115.4Cys919 (H-bond), Asp1046 (H-bond), Glu885N/AIPBT-8.95-82.1Cys919 (Halogen bond), Val848 ( π σ ), Ala8662.95 (I···O=C Cys919)Unsubstituted Benzothiophene-5.40-45.3Val848 ( π π ), Leu1035N/A Analysis: While IPBT does not surpass the highly optimized Type II inhibitor Sorafenib, it demonstrates a massive improvement over the unsubstituted benzothiophene core. The 2.95 A˚ distance between the iodine atom and the Cys919 carbonyl oxygen is optimal for a strong halogen bond, effectively anchoring the molecule in the hinge region[3].

    Table 2: ER α Docking Comparison (PDB: 1ERR)
    LigandDocking Score (kcal/mol)MM-GBSA Δ G (kcal/mol)Key Residue Interactions
    Raloxifene (Benchmark)-11.50-128.6Glu353, Arg394, Asp351 (Salt bridge)
    IPBT -7.20-65.4Glu353 ( π -anion), Leu387 (Hydrophobic)

    Analysis: IPBT acts as a poor mimic for Raloxifene. The iodo-propyl chain lacks the basic amine necessary to form the critical salt bridge with Asp351, which is required to displace Helix 12 and induce the antagonistic conformation. Therefore, IPBT is better suited for kinase targeting (VEGFR2) than nuclear receptor targeting.

    Self-Validating Experimental Protocol

    To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating loop: Cross-docking and RMSD calculation of the co-crystallized ligand . If the protocol cannot reproduce the native pose within an RMSD of < 2.0 , the grid parameters must be rejected.

    Phase 1: Protein and Ligand Preparation
    • Protein Processing: Download VEGFR2 (PDB: 4ASD) and ER α (PDB: 1ERR). Remove all water molecules beyond 5 of the active site.

    • Protonation State Assignment: Use PROPKA to assign protonation states at physiological pH (7.4). Causality: Kinase active sites often contain critical aspartate/glutamate residues (e.g., the DFG motif) whose ionization states dictate ligand binding.

    • Ligand Preparation: Generate 3D conformers of IPBT using the OPLS4 force field. Retain the lowest energy conformer. Ensure the iodine atom parameters account for the σ -hole (anisotropic charge distribution), which is critical for accurate halogen bond scoring[2].

    Phase 2: Grid Generation & Validation
    • Centering: Center the receptor grid on the co-crystallized ligand (Sorafenib for 4ASD; Raloxifene for 1ERR). Set the inner box to 10 × 10 × 10 .

    • Validation Step (Critical): Strip the co-crystallized ligand and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. Proceed only if RMSD 1.5 .

    Phase 3: Docking and Thermodynamic Scoring
    • XP Docking: Execute Extra Precision (XP) docking. XP applies stricter penalties for desolvation and steric clashes, filtering out false positives that standard precision might allow.

    • MM-GBSA Rescoring: Calculate the binding free energy ( Δ G) using Molecular Mechanics Generalized Born Surface Area (MM-GBSA). Causality: Docking scores are empirical and often fail to accurately account for solvent effects. MM-GBSA provides a more rigorous thermodynamic validation of the binding stability[5].

    Docking_Workflow PrepP Protein Prep (PDB: 4ASD, 1ERR) Grid Grid Generation (Active Site Centered) PrepP->Grid PrepL Ligand Prep (OPLS4, pH 7.4) Dock XP Docking (Glide/Vina) PrepL->Dock Grid->Dock Score Scoring & Pose Analysis (Halogen & π-π) Dock->Score MMGBSA MM-GBSA Free Energy Score->MMGBSA

    Fig 2: Self-validating high-throughput docking and thermodynamic scoring workflow.

    Conclusion

    The in-silico evaluation of 2-(3-Iodo-propyl)-benzo[b]thiophene demonstrates that the addition of an iodo-propyl chain to the benzothiophene core transforms a weak, non-specific binder into a structurally viable kinase inhibitor scaffold. By engaging in halogen bonding with the VEGFR2 hinge region, IPBT achieves a highly stabilized binding pose. While it lacks the necessary pharmacophores to act as a potent ER α antagonist, it serves as an excellent starting point for the development of novel anti-angiogenic agents.

    References
    • 2,3-Difunctionalized Benzo[b]thiophene Scaffolds Possessing Potent Antiangiogenic Properties. PubMed (NIH). Available at:[Link]

    • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. PubMed Central (NIH). Available at:[Link]

    • A Million Crystal Structures: The Whole Is Greater than the Sum of Its Parts. Chemical Reviews (ACS). Available at:[Link]

    • Halogen Bonding in Halocarbon-Protein Complexes: A Structural Survey. ResearchGate. Available at:[Link]

    • Triazole-functionalized benzofuran and benzothiophene semicarbazides as novel VEGFR-2-targeted anti-cancer agents. ResearchGate. Available at:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2-(3-Iodo-propyl)-benzo[b]thiophene

    Comprehensive Safety and Operational Guide for Handling 2-(3-Iodo-propyl)-benzo[b]thiophene Executive Summary & Chemical Risk Profile 2-(3-Iodo-propyl)-benzo[b]thiophene is a bifunctional molecule frequently utilized in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide for Handling 2-(3-Iodo-propyl)-benzo[b]thiophene

    Executive Summary & Chemical Risk Profile

    2-(3-Iodo-propyl)-benzo[b]thiophene is a bifunctional molecule frequently utilized in advanced drug development and synthetic organic chemistry. It consists of a lipophilic benzothiophene core and a highly reactive 3-iodopropyl moiety. Handling this compound requires strict operational discipline due to its dual hazard profile.

    • Alkylating Hazard: The primary safety concern arises from the alkyl iodide group. Alkyl iodides are potent alkylating agents[1]. Because the carbon-iodine (C-I) bond dissociation energy is exceptionally low (~238 kJ/mol) compared to other halogens, the molecule acts as a strong electrophile[2]. This reactivity allows it to covalently bind to biological nucleophiles such as DNA and cellular proteins, presenting severe mutagenic, teratogenic, and carcinogenic risks[3].

    • Photolytic Degradation: Alkyl iodides are highly sensitive to light. Photodegradation cleaves the weak C-I bond, releasing elemental iodine (I2)[4]. Free iodine is not only a severe respiratory and ocular irritant but also highly corrosive to storage containers[4].

    • Systemic Toxicity: The benzothiophene structural class is known to cause serious eye irritation, respiratory irritation, and skin sensitization, and is often classified as toxic to aquatic life with long-lasting effects[5][6].

    Table 1: Physicochemical Hazard Metrics

    PropertyValueOperational Implication
    C-I Bond Dissociation Energy ~238 kJ/molHighly reactive electrophile; prone to spontaneous cleavage[2].
    C-Br Bond Dissociation Energy ~285 kJ/molReference value highlighting the extreme lability of the iodinated analog[2].
    Recommended Storage Temp. 2–8 °CPrevents thermal degradation and toxic iodine liberation[2].
    Thiosulfate Quench Conc. 10% (w/v)Required concentration for the effective destruction of the alkylating agent[7].

    Personal Protective Equipment (PPE) Matrix

    Because 2-(3-Iodo-propyl)-benzo[b]thiophene can be absorbed through the skin and poses a chronic toxicity hazard[8][9], standard laboratory attire is insufficient. The selection of PPE must account for the high permeability of alkyl iodides through standard latex.

    Table 2: Required PPE and Causality Justification

    PPE CategorySpecificationCausality & Scientific Justification
    Hand Protection Double-gloving: Nitrile (inner) + Butyl Rubber (outer)Alkyl iodides rapidly permeate standard latex and thin nitrile. Butyl rubber provides a robust chemical barrier against halogenated organics.
    Eye/Face Protection ANSI Z87.1 Splash Goggles + Full Face ShieldProtects against micro-aerosolization and splashes during reagent transfer. Benzothiophenes cause severe ocular damage upon contact[5][10].
    Body Protection Flame-resistant lab coat + Chemical-resistant apronPrevents skin absorption. Contaminated clothing must be removed immediately to prevent prolonged dermal exposure[5][10].
    Respiratory Chemical Fume Hood or Class II Type B2 BSCAlkylating agents must be handled in environments with high face velocity to prevent inhalation of volatile degradants[3][9].

    Operational Handling & Experimental Protocol

    To ensure a self-validating system, the handling of 2-(3-Iodo-propyl)-benzo[b]thiophene must follow a strict procedural workflow to prevent accidental exposure and preserve reagent integrity.

    Step-by-Step Methodology: Reagent Preparation and Alkylation Reaction

    • Environmental Validation: Verify that the chemical fume hood is operational (face velocity >100 fpm). Purge the reaction vessel with an inert gas (nitrogen or argon) to prevent oxidative degradation[11][12].

    • Photoprotection: Conduct all dispensing using amber glassware. Self-Validation: Inspect the liquid prior to use. If it exhibits a distinct purple or brown tint, photodegradation has occurred, indicating the presence of free iodine[4].

    • Reagent Transfer: Using non-sparking tools and chemical-resistant syringes, transfer the 2-(3-Iodo-propyl)-benzo[b]thiophene into the reaction mixture[13].

    • Reaction Execution: For standard N-alkylation or C-H alkylation, add the alkylating agent slowly to the nucleophile/base mixture to prevent exothermic runaway and undesired dialkylation[1][14].

    • Quenching: Upon reaction completion, quench the mixture with a nucleophilic scavenger before opening the vessel to ambient air.

    Workflow A 1. PPE & Environment Setup (Double Gloves, Fume Hood) B 2. Inert Atmosphere Prep (N2/Ar Purge) A->B C 3. Reagent Dispensing (Amber Glassware) B->C D 4. Reaction Execution (Controlled Alkylation) C->D E 5. Quenching & Decon (10% Thiosulfate) D->E

    Step-by-step operational workflow for handling reactive alkyl iodides.

    Spill Management and Chemical Decontamination

    In the event of a spill, immediate chemical neutralization is required. Do not use combustible materials (like standard paper towels) for the initial wipe-up[12].

    Step-by-Step Methodology: Spill Neutralization

    • Isolation: Evacuate non-essential personnel and don full PPE (including a NIOSH-approved respirator if outside a fume hood)[5][9].

    • Chemical Neutralization: Flood the spill area with a 10% (w/v) aqueous solution of sodium thiosulfate[7].

    • Validation of Quench: Allow the thiosulfate to react for at least 15 minutes. Self-Validation: The disappearance of any yellow/brown iodine discoloration indicates that the reactive electrophiles and free iodine have been successfully converted into water-soluble, non-toxic Bunte salts and iodide ions.

    • Physical Cleanup: Absorb the neutralized liquid with inert, non-combustible absorbent pads.

    • Disposal: Place all contaminated materials into a sealed, properly labeled hazardous waste container designated for halogenated organics[3][9].

    Mechanism Substrate 2-(3-Iodo-propyl)- benzo[b]thiophene Reaction SN2 Substitution (C-I Bond Cleavage) Substrate->Reaction Nucleophile Sodium Thiosulfate (10% Aqueous) Nucleophile->Reaction Product1 Water-Soluble Bunte Salt Reaction->Product1 Product2 Free Iodide Ion (I-) Reaction->Product2

    Chemical neutralization pathway of alkyl iodides using sodium thiosulfate.

    Storage and Logistical Logistics

    Proper storage is critical to maintaining the integrity of the C-I bond and preventing the buildup of hazardous byproducts.

    • Vessel: Store exclusively in tightly sealed amber glass containers to block UV/visible light[2][4].

    • Atmosphere: Maintain under a dry, inert atmosphere (argon or nitrogen) to prevent moisture and oxygen ingress[11][12].

    • Temperature: Store refrigerated at 2–8 °C. Causality: Lower thermal energy significantly reduces the rate of spontaneous homolytic cleavage of the C-I bond[2].

    References

    • 1-Benzothiophene 1-oxide SDS . echemi.com. Available at:13[13]

    • Material Safety Data Sheet - 5-Bromo-1-benzothiophene . coleparmer.com. Available at: 5[5]

    • SAFETY DATA SHEET - Fisher Scientific: 1-Benzothiophene . fishersci.com. Available at: 6[6]

    • SAFETY DATA SHEET - TCI Chemicals: (3-Iodopropyl)trimethoxysilane . tcichemicals.com. Available at: 11[11]

    • Ethyl iodide . grokipedia.com. Available at: 2[2]

    • Working with Hazardous Chemicals - Organic Syntheses . orgsyn.org. Available at: 8[8]

    • Alkyl iodide storage container and method for purification of alkyl iodide . google.com (Patents). Available at: 4[4]

    • Guidelines for Laboratory Safety . utm.my. Available at: 9[9]

    • Controlling Occupational Exposure to Hazardous Drugs . osha.gov. Available at: 3[3]

    • Standard Operating Procedures for Laboratory Chemicals . mtu.edu. Available at: 10[10]

    • Working Safely with Carcinogens Guideline . uq.edu.au. Available at: Link

    • Aluminum Alkyls SOP . oregonstate.edu. Available at: 12[12]

    • Minisci C–H Alkylation of Heterocycles with Unactivated Alkyl Iodides . acs.org. Available at: 1[1]

    • Application Notes and Protocols for N-alkylation . benchchem.com. Available at: 14[14]

    Sources

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